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  • Product: 5-Cumyl-O-Anisidine Hydrochloride
  • CAS: 58999-69-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Cumyl-O-Anisidine Hydrochloride

This guide provides a comprehensive technical overview of 5-Cumyl-O-Anisidine Hydrochloride (CAS Number: 58999-69-2), a substituted aromatic amine. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Cumyl-O-Anisidine Hydrochloride (CAS Number: 58999-69-2), a substituted aromatic amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, a plausible synthetic pathway, methods for its analytical characterization, potential applications, and essential safety and toxicological considerations. Given the limited specific literature on this particular derivative, this guide synthesizes information from established chemical principles and data on the parent compound, o-anisidine, to provide a robust and scientifically grounded resource.

Chemical Identity and Physicochemical Properties

5-Cumyl-O-Anisidine Hydrochloride is a chemical compound with the systematic name 2-methoxy-5-(2-phenylpropan-2-yl)aniline hydrochloride. The cumyl group, a bulky hydrophobic moiety, significantly influences the physicochemical properties of the o-anisidine core.

Table 1: Physicochemical Properties of 5-Cumyl-O-Anisidine Hydrochloride and its Parent Compound

Property5-Cumyl-O-Anisidine Hydrochlorideo-Anisidine Hydrochloride (Parent Compound)
CAS Number 58999-69-2134-29-2
Molecular Formula C₁₆H₂₀ClNOC₇H₁₀ClNO
Molecular Weight 277.79 g/mol 159.61 g/mol
Appearance Predicted to be a solidGrey-black crystalline solid or light gray powder[1]
Solubility Predicted to be soluble in organic solventsSoluble in water (10-50 g/L at 21°C)[2]
Synonyms 2-methoxy-5-(2-phenylpropan-2-yl)aniline Hydrochloride2-Methoxyaniline hydrochloride; o-Aminoanisole hydrochloride

Plausible Synthesis Pathway: A Mechanistic Approach

Step 1: N-Acetylation of o-Anisidine

To control the regioselectivity of the subsequent Friedel-Crafts alkylation, the highly activating amino group of o-anisidine is first protected as an acetamide. This is a standard procedure in organic synthesis to moderate the reactivity of the aromatic ring and prevent side reactions.

  • Reaction: o-Anisidine is treated with acetic anhydride in the presence of a mild base or a catalytic amount of acid.

  • Rationale: The acetyl group is an ortho-, para-director, but its steric bulk will favor substitution at the less hindered para position relative to the methoxy group.

Step 2: Friedel-Crafts Alkylation

The N-acetyl-o-anisidine is then subjected to Friedel-Crafts alkylation to introduce the cumyl group.

  • Reactants: N-acetyl-o-anisidine and a suitable cumylating agent, such as cumyl chloride or 2-phenylpropene, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[3]

  • Mechanism: The Lewis acid activates the cumylating agent to form a cumyl carbocation, which then acts as the electrophile. The electron-rich aromatic ring of the N-acetyl-o-anisidine attacks the carbocation, leading to the formation of a C-C bond. The methoxy group is a strong ortho-, para-director, and the acetylamino group is a moderate ortho-, para-director. The cumyl group will preferentially add to the position para to the methoxy group (position 5) due to steric hindrance at the ortho positions.

Step 3: Deacetylation

The protecting acetyl group is removed to regenerate the free amine.

  • Reaction: The N-acetyl-5-cumyl-o-anisidine is hydrolyzed under acidic or basic conditions. Acidic hydrolysis with an acid like hydrochloric acid is often preferred as it directly yields the hydrochloride salt.

Step 4: Formation of the Hydrochloride Salt

If basic hydrolysis was used in the previous step, the free base of 5-cumyl-o-anisidine is dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

  • Rationale: The hydrochloride salt form often improves the stability and handling of amine compounds.

Synthesis_Pathway o_anisidine o-Anisidine n_acetyl N-Acetyl-o-anisidine o_anisidine->n_acetyl Acetic Anhydride cumyl_intermediate N-Acetyl-5-cumyl-o-anisidine n_acetyl->cumyl_intermediate Cumyl Chloride, AlCl3 (Lewis Acid) final_product_base 5-Cumyl-o-anisidine cumyl_intermediate->final_product_base Acid or Base Hydrolysis final_product_hcl 5-Cumyl-O-Anisidine Hydrochloride final_product_base->final_product_hcl HCl

Caption: Proposed synthesis of 5-Cumyl-O-Anisidine Hydrochloride.

Analytical Characterization

A comprehensive analytical workflow is crucial for the structural confirmation and purity assessment of 5-Cumyl-O-Anisidine Hydrochloride.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the cumyl group's methyl and phenyl protons, and the amine protons. The integration and splitting patterns of the aromatic protons would confirm the substitution pattern. The amine protons will likely appear as a broad singlet.[4]

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents, and an analysis of these shifts can confirm the structure.[5][6]

    • ¹⁵N NMR: This technique can provide direct information about the electronic environment of the nitrogen atom.[7]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern can also provide structural information. For aromatic amines, common fragmentation includes the loss of HCN from the aniline ion.[8][9][10]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with a C18 column is a suitable method for purity analysis.[11][12] A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be employed.[12] Detection can be achieved using a UV detector, as aromatic compounds typically exhibit strong UV absorbance.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS can also be used for the analysis of the free base form of the compound. The sample would be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then provides mass information for the eluted components.[13]

Table 2: Predicted Analytical Data for 5-Cumyl-O-Anisidine Hydrochloride

TechniqueExpected Observations
¹H NMR Signals for aromatic protons (distinct splitting pattern), methoxy singlet (~3.8 ppm), cumyl methyl singlet (~1.7 ppm), cumyl phenyl multiplet (~7.2-7.4 ppm), broad amine singlet.[4]
¹³C NMR Resonances for all 16 unique carbons, including substituted and unsubstituted aromatic carbons, methoxy carbon, and cumyl carbons.[5][6][14]
MS Molecular ion peak corresponding to the free base (C₁₆H₁₉NO), and characteristic fragmentation patterns.[8][9][10][15][16]
HPLC A single major peak indicating high purity under optimized conditions.

Potential Applications in Research and Development

While specific applications for 5-Cumyl-O-Anisidine Hydrochloride are not documented, its structural features suggest several potential areas of use, primarily as a chemical intermediate.

  • Intermediate in Dye Synthesis: Aniline and its derivatives are fundamental building blocks in the synthesis of azo dyes.[17][18][19][20] The amino group of 5-cumyl-o-anisidine can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. The bulky cumyl group may enhance the solubility of the resulting dye in nonpolar media and could also influence its lightfastness and other properties.

  • Precursor for Pharmaceutical Compounds: Anisidine derivatives are present in various pharmacologically active molecules.[21][22] The unique substitution pattern of this compound could be exploited in medicinal chemistry to synthesize novel drug candidates. The lipophilic cumyl group could be used to modulate the pharmacokinetic properties of a lead compound, such as its bioavailability and metabolic stability.[22]

  • Building Block in Materials Science: The aromatic and amine functionalities make this compound a potential monomer or precursor for the synthesis of specialty polymers and materials with tailored electronic or physical properties.

Applications main 5-Cumyl-O-Anisidine Hydrochloride dyes Azo Dyes main->dyes Diazotization & Coupling pharma Pharmaceuticals main->pharma Scaffold for Drug Discovery materials Specialty Polymers main->materials Monomer Synthesis

Caption: Potential applications of 5-Cumyl-O-Anisidine Hydrochloride.

Safety and Toxicological Profile

Specific toxicological data for 5-Cumyl-O-Anisidine Hydrochloride is not available. Therefore, a precautionary approach based on the known hazards of the parent compound, o-anisidine hydrochloride, and the general class of aromatic amines is essential.

  • Toxicity of o-Anisidine: o-Anisidine is classified as a substance that may cause cancer.[23] It is also known to be toxic if swallowed, in contact with skin, or if inhaled.[23]

  • General Hazards of Aromatic Amines: Many aromatic amines are known or suspected carcinogens and can cause a range of adverse health effects.[24] The toxicity of aromatic compounds can be influenced by the nature of their substituents.[24]

  • Handling Precautions:

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

    • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Aquatic Toxicity: Aromatic compounds can be toxic to aquatic life.[1][2][25][26] Proper disposal procedures must be followed to prevent environmental contamination.

Conclusion

5-Cumyl-O-Anisidine Hydrochloride is a substituted aromatic amine with potential applications as a chemical intermediate in various fields, including the synthesis of dyes and pharmaceuticals. While specific experimental data for this compound is limited, this guide provides a scientifically grounded framework for its synthesis, analysis, and handling based on established chemical principles and data from related compounds. Researchers and drug development professionals should exercise caution when working with this compound, adhering to strict safety protocols due to the potential hazards associated with the aromatic amine class of molecules. Further research is warranted to fully elucidate the properties and potential of this intriguing molecule.

References

  • Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Aniline. (n.d.). Wikipedia. Retrieved from [Link]

  • p-Anisidine. (n.d.). PubChem. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • Novel substituted aniline based heterocyclic dispersed azo dyes coupling with 5-methyl-2-(6-methyl-1, 3-benzothiazol-2-yl)-2, 4-dihydro-3H-pyrazol-3-one: Synthesis, structural, computational and biological studies. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Acute and chronic aquatic toxicity of aromatic extracts Summary of relevant test data. (n.d.). Concawe. Retrieved from [Link]

  • Large Scale Preparation of Indoline-2-ones by Friedel-Crafts Cyclisation. (2006, March 6). Organic Chemistry Portal. Retrieved from [Link]

  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved from [Link]

  • Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. (2010, October 27). Taylor & Francis Online. Retrieved from [Link]

  • Acute and chronic aquatic toxicity of aromatic extracts Summary of relevant test data. (n.d.). ResearchGate. Retrieved from [Link]

  • TOXICOLOGICAL PROFILE FOR POLYCYCLIC AROMATIC HYDROCARBONS. (n.d.). LM Sites. Retrieved from [Link]

  • ortho-Anisidine and ortho-Anisidine Hydrochloride. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). MDPI. Retrieved from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Beyond Benign. Retrieved from [Link]

  • HEALTH EFFECTS. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Dye. (n.d.). Britannica. Retrieved from [Link]

  • p-Anisidine. (n.d.). Wikipedia. Retrieved from [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (n.d.). ResearchGate. Retrieved from [Link]

  • From Oil to Active Extracts: A Review of the Physiochemical Properties to Therapeutic Activities of Ricinus communis. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Azo dye formation. (n.d.). Khan Academy. Retrieved from [Link]

  • 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? (2020, October 1). Chemistry Stack Exchange. Retrieved from [Link]

  • NMR Spectra of Anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy Of Amines. (n.d.). JoVE. Retrieved from [Link]

  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020, December 18). YouTube. Retrieved from [Link]

  • Mass Spectrometry: Amine Fragmentation. (n.d.). JoVE. Retrieved from [Link]

  • 6.5: Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • GCMS Section 6.15. (n.d.). Whitman College. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Cumyl-O-Anisidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Cumyl-O-Anisidine Hydrochloride, also known by its systematic name 2-methoxy-5-(2-phenylpropan-2-yl)aniline hydrochloride, is a substituted a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cumyl-O-Anisidine Hydrochloride, also known by its systematic name 2-methoxy-5-(2-phenylpropan-2-yl)aniline hydrochloride, is a substituted aromatic amine. Its structure, featuring a cumyl group attached to an o-anisidine core, suggests its potential as an intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals and materials science. This guide provides a comprehensive overview of the available physical and chemical data for 5-Cumyl-O-Anisidine Hydrochloride. Due to the limited publicly available experimental data for this specific compound, this document also draws upon the well-characterized properties of its parent compound, o-anisidine, to provide a contextual understanding. All information derived from related compounds is clearly delineated to maintain scientific integrity.

Chemical Identity and Physical Properties

Precise identification is critical for any chemical entity. The fundamental identifiers for 5-Cumyl-O-Anisidine Hydrochloride are summarized below.

IdentifierValueSource
Chemical Name 5-Cumyl-O-Anisidine HydrochlorideCymitQuimica
Systematic Name 2-methoxy-5-(2-phenylpropan-2-yl)aniline HydrochlorideCymitQuimica
CAS Number 58999-69-2CymitQuimica
Molecular Formula C₁₆H₂₀ClNOCymitQuimica
Molecular Weight 277.79 g/mol CymitQuimica
Physical Form SolidCymitQuimica

Synthesis and Reaction Chemistry

A plausible synthetic route to 5-Cumyl-O-Anisidine is through the Friedel-Crafts alkylation of o-anisidine. This classic electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

G cluster_alkylation Friedel-Crafts Alkylation cluster_salt_formation Salt Formation o_anisidine o-Anisidine product 5-Cumyl-o-anisidine o_anisidine->product + Intermediate cumyl_chloride Cumyl Chloride (or Cumene + Oxidizing Agent) intermediate Electrophilic Intermediate cumyl_chloride->intermediate + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) hydrochloride 5-Cumyl-O-Anisidine Hydrochloride product->hydrochloride + HCl hcl_gas HCl (gas)

Figure 1: Proposed synthesis of 5-Cumyl-O-Anisidine Hydrochloride.

Proposed Synthetic Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a solution of o-anisidine in a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1] The methoxy and amino groups of o-anisidine are activating, directing the substitution to the ortho and para positions. The para position (position 5 relative to the methoxy group) is sterically more accessible for the bulky cumyl group.

  • Alkylation: Slowly add the alkylating agent, such as cumyl chloride or a mixture of cumene and an oxidizing agent, to the reaction mixture while maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by slowly pouring the mixture into ice-cold water. Separate the organic layer, wash with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 5-Cumyl-o-anisidine (the free base).

  • Hydrochloride Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or isopropanol. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent. The hydrochloride salt will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 5-Cumyl-O-Anisidine Hydrochloride.

Analytical Characterization

A comprehensive characterization of 5-Cumyl-O-Anisidine Hydrochloride would involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the substituted anisidine ring, the methoxy group protons (a singlet around 3.8 ppm), the methyl protons of the cumyl group (a singlet around 1.7 ppm), and the aromatic protons of the phenyl ring of the cumyl group. The integration of these signals would confirm the ratio of protons in the molecule. The protons of the aniline NH₃⁺ group may appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 16 carbon atoms in the molecule, including the methoxy carbon, the quaternary carbon of the cumyl group, and the various aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would provide information about the functional groups present. Key expected absorptions include:

    • N-H stretching vibrations of the anilinium ion (R-NH₃⁺) typically appear as a broad band in the range of 2800-3200 cm⁻¹.

    • Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

    • Aliphatic C-H stretching vibrations from the cumyl and methoxy groups just below 3000 cm⁻¹.

    • C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.

    • C-N stretching of the aromatic amine around 1250-1335 cm⁻¹.[2]

    • C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. For the free base, 5-Cumyl-o-anisidine (C₁₆H₁₉NO), the expected molecular ion peak [M]⁺ would be at m/z 241.32. The hydrochloride salt would likely not show the parent ion of the salt itself under typical ionization conditions, but rather the ion of the free base. A characteristic fragmentation pattern for aromatic amines involves the loss of a hydrogen atom and cleavage of the alkyl substituent.[3][4]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for assessing the purity of 5-Cumyl-O-Anisidine Hydrochloride and for monitoring reaction progress.

G start Sample of 5-Cumyl-O-Anisidine HCl hplc HPLC Analysis start->hplc gc GC-MS Analysis start->gc nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir purity Purity Assessment hplc->purity gc->purity structure Structural Elucidation gc->structure nmr->structure ftir->structure

Figure 2: Analytical workflow for 5-Cumyl-O-Anisidine Hydrochloride.

Illustrative HPLC Method:

  • Column: A reverse-phase C18 column is typically suitable for the separation of aromatic amines.[5][6]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., around 254 nm).

Safety and Handling

Specific toxicity data for 5-Cumyl-O-Anisidine Hydrochloride is not available. However, based on the known hazards of the parent compound, o-anisidine, and other aromatic amines, this compound should be handled with extreme caution.

Known Hazards of Related Compounds:

  • o-Anisidine: Classified as a probable human carcinogen. It is toxic by inhalation, ingestion, and skin absorption.

  • Aromatic Amines: This class of compounds is generally associated with risks of methemoglobinemia, skin sensitization, and potential carcinogenicity.[7]

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Cumyl-O-Anisidine Hydrochloride is a chemical intermediate for which detailed public data is limited. This guide has consolidated the available information on its identity and has provided a scientifically grounded framework for its synthesis, characterization, and safe handling based on established chemical principles and data from related compounds. Researchers and drug development professionals working with this compound should perform thorough characterization and exercise caution, treating it as potentially hazardous. Further research to determine its specific physical, chemical, and toxicological properties is highly recommended.

References

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. [Link]

  • ACS Publications. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. [Link]

  • Google Patents. (n.d.). Synthesis method of aniline compound.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. [Link]

  • ResearchGate. (2008). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. [Link]

  • Transtutors. (2025, January 27). Select the NMR spectrum that corresponds best to p-anisidine. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

  • ResearchGate. (2014). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. [Link]

  • Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole?. [Link]

  • ResearchGate. (2002). Synthesis of oligomeric anilines. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Scribd. (n.d.). HC004A Amines Aromatic 1. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • U.S. Environmental Protection Agency. (n.d.). METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. [Link]

  • ACS Publications. (1960). Near-Infrared Spectra of Primary Aromatic Amines. [Link]

  • The Good Scents Company. (n.d.). para-anisidine 4-methoxybenzenamine. [Link]

  • LinkedIn. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7732, p-Anisidine. [Link]

  • Canada.ca. (2020, August 15). Aromatic Amines Group - information sheet. [Link]

  • YouTube. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. [Link]

  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • National Center for Biotechnology Information. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of 2-Alkenyl-Tethered Anilines. [Link]

  • ResearchGate. (2010). Influence of Solvents on IR Spectrum of Aromatic Amines. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

Sources

Foundational

5-Cumyl-O-Anisidine Hydrochloride mechanism of action

An in-depth technical guide has been requested on the mechanism of action of 5-Cumyl-O-Anisidine Hydrochloride for an audience of researchers, scientists, and drug development professionals. Initial searches indicate tha...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide has been requested on the mechanism of action of 5-Cumyl-O-Anisidine Hydrochloride for an audience of researchers, scientists, and drug development professionals. Initial searches indicate that this compound is not well-documented in publicly available scientific literature regarding its biological mechanism of action. It is listed primarily by chemical suppliers, suggesting it may be a chemical intermediate, a reference compound, or a novel molecule yet to be characterized.

Given the lack of specific data on 5-Cumyl-O-Anisidine Hydrochloride's mechanism of action, this guide will be structured as a comprehensive framework for elucidating the mechanism of action of a novel chemical entity, using 5-Cumyl-O-Anisidine Hydrochloride as a representative example. This approach will provide the target audience with a robust, scientifically-grounded workflow for their own research and development endeavors.

Part 1: Initial Assessment and In Silico Profiling

The first step in characterizing a novel compound like 5-Cumyl-O-Anisidine Hydrochloride is to establish its fundamental physicochemical properties and to perform computational analyses to predict its potential biological activities.

Physicochemical Characterization:

A thorough understanding of a compound's properties is critical for the design and interpretation of subsequent biological assays.

  • Purity and Identity Confirmation: The purity of the compound must be rigorously assessed, typically using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity should be confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

  • Solubility: The solubility of the compound in aqueous solutions and relevant organic solvents (like DMSO) is determined to ensure proper preparation for biological assays.

  • Stability: The stability of the compound under various conditions (pH, temperature, light) should be evaluated to ensure its integrity throughout the experimental process.

Part 2: Target Identification and Validation

Once the basic properties of 5-Cumyl-O-Anisidine Hydrochloride are known, the next crucial phase is to identify its molecular target(s).

Experimental Approaches for Target Identification:

Several powerful techniques can be employed to identify the protein(s) that a small molecule interacts with:

  • Affinity Chromatography: This classic method involves immobilizing the compound (or a derivative) onto a solid support and then passing a cell lysate over this support. Proteins that bind to the compound are retained and can be subsequently eluted and identified by mass spectrometry.

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) use probes that mimic the compound but also contain a reporter tag. These probes can be used to label target proteins in a complex biological sample, which are then identified.

  • Genetic Approaches: High-throughput genetic screens, such as CRISPR-Cas9 screens, can identify genes that, when knocked out, confer resistance or sensitivity to the compound. This can provide strong clues about the target or the pathway the compound modulates.

Workflow for Target Identification using Affinity Chromatography:

G cluster_prep Phase 1: Probe Synthesis & Matrix Preparation cluster_exp Phase 2: Affinity Pull-Down cluster_analysis Phase 3: Target Identification A Synthesize Linker-Modified 5-Cumyl-O-Anisidine HCl B Couple Modified Compound to Activated Resin (e.g., NHS-Sepharose) A->B C Block Unreacted Sites on Resin B->C E Incubate Lysate with Compound-Coupled Resin C->E D Prepare Cell Lysate (e.g., from relevant cancer cell line) D->E F Wash Resin to Remove Non-Specific Binders E->F G Elute Bound Proteins (e.g., using high salt, pH change, or free compound) F->G H Separate Eluted Proteins (SDS-PAGE) G->H I In-Gel Digestion (e.g., with Trypsin) H->I J Analyze Peptides by LC-MS/MS I->J K Database Search & Protein Identification J->K

Caption: Workflow for Target Identification using Affinity Chromatography.

Part 3: Characterizing the Target-Compound Interaction

After identifying a putative target, the next step is to validate the interaction and quantify its biophysical parameters.

Biophysical and Biochemical Assays:

  • Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the kinetics (on-rate, off-rate) and affinity (dissociation constant, KD) of the interaction between the compound and the purified target protein.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

  • Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of 5-Cumyl-O-Anisidine Hydrochloride to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical SPR Data for Compound-Target Interaction:

ParameterValueUnit
Association Rate (ka)1.5 x 10^5M⁻¹s⁻¹
Dissociation Rate (kd)3.0 x 10⁻³s⁻¹
Dissociation Constant (KD)20nM

Part 4: Elucidating the Cellular Mechanism

With a validated target in hand, the focus shifts to understanding the consequences of the compound-target interaction within a cellular context.

Cellular and Phenotypic Assays:

  • Target Engagement in Cells: Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to its target inside intact cells.

  • Signaling Pathway Analysis: If the target is part of a known signaling pathway, the effect of the compound on downstream signaling events can be measured. For example, Western blotting can be used to assess the phosphorylation status of downstream kinases.

  • Phenotypic Assays: A wide range of assays can be used to assess the overall effect of the compound on cellular behavior, including:

    • Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine if the compound is cytotoxic or cytostatic.

    • Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): To determine if the compound induces programmed cell death.

    • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

Hypothetical Signaling Pathway Modulated by 5-Cumyl-O-Anisidine Hydrochloride:

Let's hypothesize that the target of 5-Cumyl-O-Anisidine Hydrochloride is a protein kinase, "Kinase X," which is part of a pro-survival signaling pathway.

G cluster_pathway Hypothetical Pro-Survival Pathway cluster_outcome Cellular Outcome Receptor Growth Factor Receptor KinaseX Kinase X (Target) Receptor->KinaseX DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase Apoptosis Apoptosis KinaseX->Apoptosis Inhibition of Apoptosis TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor SurvivalGenes Pro-Survival Genes TranscriptionFactor->SurvivalGenes CellSurvival Cell Survival & Proliferation SurvivalGenes->CellSurvival Compound 5-Cumyl-O-Anisidine HCl Compound->KinaseX Inhibition Compound->Apoptosis Promotes

Caption: Hypothetical Signaling Pathway Inhibited by 5-Cumyl-O-Anisidine HCl.

This guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of a novel compound like 5-Cumyl-O-Anisidine Hydrochloride. By following this multi-faceted approach, researchers can move systematically from initial characterization to a deep understanding of the compound's biological effects.

Protocols & Analytical Methods

Method

The Synthetic Utility of 5-Cumyl-O-Anisidine Hydrochloride: A Guide for Organic Chemists

Introduction: Unveiling the Potential of a Niche Aromatic Amine 5-Cumyl-O-Anisidine Hydrochloride, systematically named 2-methoxy-5-(2-phenylpropan-2-yl)aniline hydrochloride, is a substituted aromatic amine that holds p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Niche Aromatic Amine

5-Cumyl-O-Anisidine Hydrochloride, systematically named 2-methoxy-5-(2-phenylpropan-2-yl)aniline hydrochloride, is a substituted aromatic amine that holds potential as a valuable intermediate in the synthesis of specialized organic molecules. Its structure, featuring a bulky cumyl group and an electron-donating methoxy group on the aniline ring, suggests its utility in creating compounds with unique steric and electronic properties. While detailed applications of this specific hydrochloride salt are not extensively documented in readily accessible scientific literature, its core structure as a substituted o-anisidine derivative points towards its primary application in the synthesis of azo dyes and pigments. [1][2] This guide provides a comprehensive overview of the potential applications of 5-Cumyl-O-Anisidine Hydrochloride in organic synthesis, with a focus on the generation of azo compounds. Drawing from established principles of diazonium chemistry and azo coupling reactions, we present detailed, albeit representative, protocols to empower researchers in exploring the synthetic utility of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Core Application: Synthesis of Azo Dyes and Pigments

The most prominent application for primary aromatic amines like 5-Cumyl-O-Anisidine is in the synthesis of azo dyes. [1]Azo compounds are characterized by the presence of a diazene functional group (-N=N-) connecting two aromatic rings. This extended conjugated system is responsible for their vibrant colors, making them the largest and most versatile class of synthetic organic colorants. [1][3] The synthesis of an azo dye from an aromatic amine is a well-established two-step process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt.

  • Azo Coupling: The diazonium salt then acts as an electrophile in a reaction with an electron-rich aromatic compound (the coupling component).

The bulky cumyl group in 5-Cumyl-O-Anisidine Hydrochloride is expected to influence the properties of the resulting azo dyes, potentially enhancing their solubility in organic media and improving their lightfastness. [3]The methoxy group, being an electron-donating group, will also affect the color of the final dye.

Experimental Workflow: A Representative Synthesis

The following workflow outlines a representative synthesis of an azo dye using 5-Cumyl-O-Anisidine Hydrochloride. This protocol is based on general procedures for azo dye synthesis and should be optimized for specific coupling components.

G cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling cluster_2 PART 3: Isolation and Purification A Dissolution of 5-Cumyl-O-Anisidine HCl B Cooling to 0-5 °C A->B C Slow addition of NaNO2 solution B->C D Formation of Diazonium Salt Solution C->D G Slow addition of Diazonium Salt Solution D->G E Preparation of Coupling Component Solution F Cooling to 0-5 °C E->F H Azo Dye Precipitation G->H I Filtration H->I J Washing I->J K Drying J->K L Recrystallization (optional) K->L G cluster_0 Diazonium Ion (Electrophile) cluster_1 Coupling Component (Nucleophile) cluster_2 Azo Dye Diazonium Ar-N≡N⁺ AzoDye Ar-N=N-Ar' Diazonium->AzoDye Electrophilic Attack Coupling Ar'-H Coupling->AzoDye Proton Loss

Caption: Electrophilic aromatic substitution in azo coupling.

Conclusion and Future Perspectives

5-Cumyl-O-Anisidine Hydrochloride represents a potentially valuable, yet under-explored, building block in the synthesis of novel azo dyes and pigments. The presence of the bulky cumyl group offers a handle to tune the physical properties of the final products, potentially leading to dyes with enhanced performance characteristics. The representative protocols provided in this guide, grounded in the fundamental principles of organic synthesis, offer a solid starting point for researchers and drug development professionals to investigate the full synthetic potential of this intriguing molecule. Further research into its use with a variety of coupling components is warranted to fully map its application space and uncover new functional materials.

References

  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). National Institutes of Health. [Link] 2[1]. Azo dye. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link] 3[3]. Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. (2022). ResearchGate. [Link] 4[2]. A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. (2014). ResearchGate. [Link] 5[4]. Phenyl-azo-analine dyes. (1970). Google Patents. 6[5]. Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). SpringerLink. [Link]

Sources

Application

Application Notes: 5-Cumyl-O-Anisidine Hydrochloride as a Chromogenic Substrate for Horseradish Peroxidase (HRP) in Enzyme-Linked Immunosorbent Assays (ELISA)

Introduction Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of modern molecular biology, drug discovery, and diagnostics, prized for their sensitivity and high-throughput capabilities. The power of an ELIS...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of modern molecular biology, drug discovery, and diagnostics, prized for their sensitivity and high-throughput capabilities. The power of an ELISA lies in coupling antibody-antigen recognition with an enzymatic reaction that generates a measurable signal.[1] Horseradish peroxidase (HRP) is a widely used enzyme conjugate due to its stability, high catalytic activity, and the availability of numerous chromogenic substrates.[2][3] These substrates are converted from a colorless form to a colored product, allowing for straightforward spectrophotometric quantification.[4]

This document provides a detailed protocol and technical guidance for the use of 5-Cumyl-O-Anisidine Hydrochloride , a novel chromogenic substrate designed for sensitive detection of HRP activity in ELISA and other peroxidase-based assays. Structurally, it is an analog of o-anisidine, a compound known to be oxidized by peroxidases into a colored diimine metabolite.[5][6] The addition of the cumyl group is hypothesized to enhance the molar extinction coefficient of the oxidized product, thereby increasing the signal-to-noise ratio and overall assay sensitivity.

Principle of the Assay

The fundamental principle of this assay is the HRP-catalyzed oxidation of 5-Cumyl-O-Anisidine by hydrogen peroxide (H₂O₂).[5] HRP, typically conjugated to a secondary antibody, catalyzes the transfer of electrons from the anisidine substrate to H₂O₂. This reaction converts the colorless 5-Cumyl-O-Anisidine into a soluble, intensely colored, orange-brown product. The rate of color development is directly proportional to the amount of HRP present, which in turn corresponds to the quantity of the target analyte captured in the ELISA well.[4][5] The reaction can be stopped by the addition of an acid, which denatures the enzyme and stabilizes the color for accurate measurement.

G cluster_reaction HRP-Catalyzed Oxidation cluster_elisa Sandwich ELISA Context Substrate 5-Cumyl-O-Anisidine (Colorless) HRP HRP (Enzyme) Substrate->HRP H2O2 H₂O₂ H2O2->HRP Product Oxidized Product (Orange-Brown) HRP->Product H2O 2H₂O HRP->H2O Result Colorimetric Signal (Measure at 475 nm) Product->Result generates signal Analyte Analyte DetectionAb Detection Ab-HRP Conjugate Analyte->DetectionAb DetectionAb->HRP introduces enzyme

Figure 1: Mechanism of HRP-catalyzed signal generation using 5-Cumyl-O-Anisidine in a sandwich ELISA format.

Section 1: Materials and Reagent Preparation

Required Materials
  • 5-Cumyl-O-Anisidine Hydrochloride (powder)

  • High-binding 96-well ELISA plates

  • Horseradish Peroxidase (HRP) or HRP-conjugate standard

  • Phosphate-Citrate Buffer (0.05 M, pH 5.0)

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Sulfuric Acid (H₂SO₄), 2 M solution (Stop Solution)

  • Deionized water (dH₂O)

  • Microplate reader capable of measuring absorbance at 475 nm and 492 nm.[7]

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

Reagent Preparation

Causality Behind Choices:

  • Buffer System: A slightly acidic pH of 5.0 is optimal for HRP activity with many aromatic amine substrates, including o-phenylenediamine (OPD) and o-anisidine.[7] The phosphate-citrate buffer provides stable pH control throughout the reaction.

  • Substrate Handling: Aromatic amines are susceptible to oxidation by light and air.[5] Therefore, the substrate solution must be prepared fresh and protected from light to prevent auto-oxidation, which would lead to high background signal.

  • Hydrogen Peroxide: H₂O₂ is the co-substrate for HRP.[8] A fresh working solution is critical, as H₂O₂ can degrade over time, leading to a weaker signal.

1.2.1 Phosphate-Citrate Buffer (0.05 M, pH 5.0) To prepare 100 mL of buffer:

  • Mix 25.7 mL of 0.2 M dibasic sodium phosphate (Na₂HPO₄) with 24.3 mL of 0.1 M citric acid.[9]

  • Add 50 mL of dH₂O.

  • Adjust the pH to 5.0 using HCl or NaOH if necessary.

  • Store at 2-8°C for up to one month.

1.2.2 Substrate Working Solution (10 mM, prepare fresh) CAUTION: Handle 5-Cumyl-O-Anisidine Hydrochloride in a chemical fume hood. Aromatic amines are potentially toxic and carcinogenic.[5][10]

  • Immediately before use, weigh out the required amount of 5-Cumyl-O-Anisidine Hydrochloride.

  • Dissolve in Phosphate-Citrate Buffer (pH 5.0) to a final concentration of 10 mM. (e.g., for a hypothetical MW of 293.8 g/mol , dissolve 2.94 mg in 1 mL of buffer).

  • Protect the solution from light by wrapping the tube in aluminum foil. Use within one hour for best results.[7]

1.2.3 Hydrogen Peroxide Working Solution (10 mM, prepare fresh)

  • Determine the precise concentration of the 30% H₂O₂ stock by measuring its absorbance at 240 nm (molar extinction coefficient ε = 43.6 M⁻¹cm⁻¹).[5]

  • Based on the stock concentration, dilute the 30% H₂O₂ in Phosphate-Citrate Buffer (pH 5.0) to a final working concentration of 10 mM.[5]

1.2.4 Complete Substrate Solution (Final working solution)

  • Just prior to adding to the ELISA plate, mix equal volumes of the Substrate Working Solution and the Hydrogen Peroxide Working Solution . This creates the final reaction mixture.

    • Expert Tip: Preparing a 2X substrate and a 2X H₂O₂ solution allows for this simple 1:1 mixing, ensuring consistent concentrations across experiments.

1.2.5 Stop Solution (2 M H₂SO₄)

  • Slowly and carefully add 11.1 mL of concentrated H₂SO₄ (98%) to 88.9 mL of dH₂O while stirring in a glass beaker placed in an ice bath.

  • Store at room temperature.

Section 2: ELISA Protocol

This protocol assumes the completion of all prior ELISA steps (coating, blocking, sample/antibody incubations, and washing). The final step involves adding an HRP-conjugated antibody, followed by washing to remove any unbound conjugate.[7]

G start Start: Plate washed after final Ab-HRP incubation prep_substrate Prepare Complete Substrate Solution (Mix Substrate + H₂O₂) start->prep_substrate add_substrate Add 100 µL of Complete Substrate Solution to each well prep_substrate->add_substrate incubate Incubate 15-30 min at Room Temperature (Protect from light) add_substrate->incubate add_stop Add 50 µL of Stop Solution (2 M H₂SO₄) to each well incubate->add_stop read_plate Read Absorbance at 475 nm within 30 min add_stop->read_plate end End: Data Analysis read_plate->end

Figure 2: Workflow for the chromogenic detection step using 5-Cumyl-O-Anisidine Hydrochloride.

Step-by-Step Method
  • Final Wash: After the final incubation with the HRP-conjugated antibody, wash the wells 3-5 times with wash buffer (e.g., PBST) to remove unbound conjugate. Tap the plate on absorbent paper to remove residual buffer.

  • Substrate Addition: Add 100 µL of the freshly prepared Complete Substrate Solution to each well, including blanks and standards.[11]

  • Incubation: Incubate the plate at room temperature (20-25°C) for 15-30 minutes. Protect the plate from direct light.[11]

    • Self-Validation: Monitor the color development. The reaction should proceed gradually. Standard curve wells should show a gradient of color, and negative control wells should remain colorless. If color develops too quickly, the HRP concentration may be too high.

  • Stopping the Reaction: Stop the enzymatic reaction by adding 50 µL of Stop Solution (2 M H₂SO₄) to each well. The color will change from orange-brown to a more stable yellow hue. Gently tap the plate to ensure thorough mixing.

  • Reading the Plate: Measure the optical density (OD) at 475 nm using a microplate reader. If a stop solution is used, the optimal wavelength may shift; for similar substrates like OPD, the stopped reaction is read at 492 nm.[7] It is recommended to perform a spectral scan on the first use to determine the precise absorbance maximum of the stopped product.

Data and Controls

A robust assay design requires the inclusion of proper controls for data validation.

Control TypePurposeExpected Outcome
Blank Measures background signal from substrate/buffer. Contains all reagents except the HRP conjugate and analyte.OD value near zero.
Negative Control Assesses non-specific binding. Contains all reagents except the target analyte.Low OD value, slightly above blank.
Positive Control Validates that all reagents are active. Contains a known amount of the target analyte.High OD value.
Standard Curve Allows for quantification of the analyte. A serial dilution of a known concentration of the analyte.[12]A dose-dependent increase in OD values.

Section 3: Troubleshooting and Safety

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
High Background - Substrate solution was not fresh or was exposed to light. - Inadequate washing. - HRP conjugate concentration too high.- Prepare substrate solution immediately before use and protect from light.[5] - Increase the number and vigor of wash steps. - Optimize the HRP conjugate dilution.
No/Weak Signal - Inactive HRP enzyme. - Degraded hydrogen peroxide. - Incorrect buffer pH.- Use a new vial of HRP conjugate. - Prepare fresh H₂O₂ working solution.[8] - Verify the pH of the Phosphate-Citrate buffer is 5.0.
High Variability - Inconsistent pipetting. - Edge effects in the 96-well plate. - Incomplete mixing of reagents in wells.- Use calibrated pipettes and consistent technique. - Avoid using the outer wells of the plate. - Gently tap the plate after adding substrate and stop solution.
Safety and Handling
  • Chemical Hazards: 5-Cumyl-O-Anisidine Hydrochloride, as an aromatic amine, should be treated as a potentially hazardous substance. It is suspected of causing genetic defects and cancer.[5] Always handle the solid compound and its solutions in a certified chemical fume hood.[5] Avoid inhalation, skin contact, and ingestion.[13][14]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety goggles at all times.[13]

  • Waste Disposal: Dispose of all solutions and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[13]

  • Stop Solution: The 2 M H₂SO₄ stop solution is highly corrosive. Handle with care and avoid contact with skin and eyes.

References

  • Creative Diagnostics. (n.d.). Chromogenic Assay - ELISA. Retrieved from [Link]

  • Bio-Rad. (n.d.). HRP Substrate. Retrieved from [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Stiborová, M., et al. (2002). Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 500(1-2), 49-66. Retrieved from [Link]

  • SKC Inc. (2024, January 9). Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Wikipedia. (n.d.). Horseradish peroxidase. Retrieved from [Link]

  • GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide. Retrieved from [Link]

Sources

Method

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Simultaneous Determination of Anisidine Isomers

Introduction Anisidine (methoxyaniline) isomers, specifically ortho (o-), meta (m-), and para (p-)-anisidine, are important chemical intermediates in various industries, including the manufacturing of dyes, pigments, pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Anisidine (methoxyaniline) isomers, specifically ortho (o-), meta (m-), and para (p-)-anisidine, are important chemical intermediates in various industries, including the manufacturing of dyes, pigments, pharmaceuticals, and agrochemicals.[1] Due to their potential toxicity and the significant differences in the biological activity and toxicological profiles of each isomer, it is crucial to accurately separate and quantify them.[2] For instance, o-anisidine is classified as a potential occupational carcinogen. This application note presents a robust, validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the simultaneous determination of o-, m-, and p-anisidine. This method is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for quality control, stability testing, and impurity profiling of these compounds.

Principle of the Method: Leveraging Physicochemical Differences for Chromatographic Separation

The separation of the three positional isomers of anisidine is achieved by RP-HPLC, a powerful analytical technique for separating components within a mixture.[3] The differential separation of the isomers on a non-polar stationary phase, such as C18, is governed by their subtle differences in polarity and hydrophobicity.[4] Although all three isomers share the same molecular formula and weight, the position of the methoxy group on the benzene ring influences their dipole moment and, consequently, their interaction with the stationary and mobile phases.

The typical elution order in RP-HPLC is based on decreasing polarity (most polar elutes first). The pKa values of the isomers also play a role in their retention behavior, especially if the mobile phase pH is near their pKa. By carefully selecting the mobile phase composition, a successful separation of these closely related isomers can be achieved.[4] UV detection is employed for quantification, as the aromatic nature of the anisidine isomers results in strong UV absorbance.[5]

Instrumentation and Materials

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Chemicals and Reagents:

  • Reference standards of o-anisidine, m-anisidine, and p-anisidine (purity >99%).

  • HPLC grade acetonitrile and methanol.

  • HPLC grade water (e.g., Milli-Q or equivalent).

  • Analytical grade reagents for forced degradation studies: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂).

A Validated HPLC-UV Method for Simultaneous Isomer Determination

The following method has been developed and validated to ensure specificity, accuracy, precision, and linearity for the simultaneous quantification of o-, m-, and p-anisidine.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 35:65 v/v). The exact ratio may require optimization.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and widely used stationary phase for the separation of a broad range of compounds, including aromatic amines.[5] Its non-polar nature provides good retention and resolution of the moderately polar anisidine isomers.

  • Mobile Phase: An acetonitrile/water mixture is a common mobile phase in RP-HPLC, offering good solvating power and UV transparency.[6] The isocratic elution simplifies the method and ensures robust and reproducible results. The 35:65 ratio is a good starting point, and slight adjustments may be necessary depending on the specific column and system to achieve optimal separation.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column, providing a balance between analysis time and separation efficiency.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.

  • UV Detection Wavelength: The selection of 254 nm is based on the UV absorbance spectra of the anisidine isomers. While each isomer has its own absorbance maxima, 254 nm provides a good response for all three, allowing for their simultaneous detection and quantification with high sensitivity.[7]

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of each anisidine isomer reference standard into separate 100 mL volumetric flasks.

  • Dissolve the standards in the mobile phase (Acetonitrile:Water 35:65 v/v) and make up to the mark.

  • Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a mixed working standard solution containing all three isomers by appropriately diluting the stock solutions with the mobile phase.

  • Prepare a series of calibration standards by further diluting the mixed working standard solution to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing anisidine isomers.

  • Dissolve the sample in the mobile phase, using a volumetric flask.

  • Sonicate if necessary to aid dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system must be verified.

  • Inject the mixed working standard solution (e.g., 20 µg/mL of each isomer) five times.

  • Calculate the following parameters:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.0 for each isomer peak.

    • Theoretical plates (N): Should be ≥ 2000 for each isomer peak.

    • Resolution (Rs): Should be ≥ 1.5 between adjacent isomer peaks.

    • Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.

Calibration and Quantification
  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area of each isomer against its corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Determine the concentration of each anisidine isomer in the sample using the corresponding calibration curve.

Method Validation: Ensuring a Self-Validating System

Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[8]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9]

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[10]

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.

After exposure, neutralize the acidic and basic solutions, and dilute all samples to a suitable concentration with the mobile phase before HPLC analysis. The chromatograms of the stressed samples should be compared with that of an unstressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent isomer peaks. Theoretical investigations suggest that o-anisidine degradation can be initiated by OH radical attack.[2] Peroxidative metabolism of o- and p-anisidine can lead to the formation of diimine, quinone imine, and azo dimer metabolites.[1]

Validation Parameters

The following parameters should be evaluated to validate the analytical method:

ParameterAcceptance Criteria
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 1-100 µg/mL).
Accuracy (Recovery) 98.0% - 102.0% recovery of the analyte in a spiked matrix.
Precision - Repeatability (Intra-day): %RSD ≤ 2.0% for multiple analyses of the same sample on the same day.
- Intermediate Precision (Inter-day): %RSD ≤ 2.0% for analyses on different days with different analysts.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation SST System Suitability Test Std_Prep->SST Sample_Prep Sample Preparation Sample_Analysis Sample Injection & Analysis Sample_Prep->Sample_Analysis Calibration Calibration Curve Generation SST->Calibration Calibration->Sample_Analysis Integration Peak Integration Sample_Analysis->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC analytical workflow from preparation to reporting.

Validation_Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness ForcedDeg Forced Degradation Specificity->ForcedDeg

Caption: Interrelation of key HPLC method validation parameters.

Conclusion

This application note provides a comprehensive and detailed protocol for the simultaneous analysis of o-, m-, and p-anisidine isomers using a validated stability-indicating HPLC-UV method. The described method is simple, accurate, precise, and robust, making it suitable for routine quality control and stability studies in research and industrial settings. The inclusion of forced degradation studies ensures that the method is specific and can reliably separate the parent compounds from their potential degradation products, which is a critical requirement for regulatory compliance and ensuring product quality and safety.

References

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • ResearchGate. Determination of p-Anisidine in workplace air by HPLC. [Link]

  • RSC Publishing. Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations. [Link]

  • ResearchGate. Absorption spectra of o-anisidine (C = 3.4⋅10-4 M) (1), m-anisidine.... [Link]

  • ResearchGate. Oxidation and quality of soybean oil: A preliminary study of the anisidine test. [Link]

  • PubMed. Validated HPLC-UV Method for Simultaneous Estimation of Paclitaxel and Doxorubicin Employing Ion Pair Chromatography: Application in Formulation Development and Pharmacokinetic Studies. [Link]

  • Macedonian Pharmaceutical Bulletin. Characterization of physicochemical properties of substances using chromatographic separation methods. [Link]

  • Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. [Link]

  • MDPI. Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

  • PubMed. Reactive Intermediates Formed During the Peroxidative Oxidation of Anisidine Isomers. [Link]

  • ResearchGate. Comprehensive degradation profiling and influence of different oxidizing reagents on tinoridine hydrochloride: Structural characterization of its degradation products using HPLC and HRMS. [Link]

  • MicroSolv. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • MDPI. Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr. [Link]

  • Shodex HPLC Columns. Chapter 4: Separation Modes and their Mechanisms (2). [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Method development and validation for simultaneous estimation of amlodipine besylate and enalapril maleate in solid dosage form. [Link]

  • PubMed. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. [Link]

  • ResearchGate. How to separate isomers by Normal phase HPLC?. [Link]

  • PubMed Central. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. [Link]

  • KIET. A New Validated Rp Hplc Method For Simultaneous. [Link]

Sources

Application

5-Cumyl-O-Anisidine Hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of Substituted Anilines in Drug Discovery Aniline and its derivatives represent a cornerstone in the edifice of medicinal chemistry, serving as versatile scaffolds for the synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Anilines in Drug Discovery

Aniline and its derivatives represent a cornerstone in the edifice of medicinal chemistry, serving as versatile scaffolds for the synthesis of a vast array of therapeutic agents.[1] Their utility stems from their synthetic tractability and their ability to engage in a variety of chemical transformations, enabling the construction of complex molecular architectures. However, the metabolic fate of simple anilines can sometimes lead to the formation of toxic metabolites, necessitating the exploration of substituted analogues to mitigate these liabilities while retaining or enhancing pharmacological activity.[1] 5-Cumyl-O-Anisidine Hydrochloride, a disubstituted aniline derivative, emerges as a promising building block, offering a unique combination of steric and electronic properties conferred by the bulky cumyl (2-phenylpropan-2-yl) and the electron-donating methoxy groups. This application note provides a comprehensive overview of the synthesis, properties, and potential applications of 5-Cumyl-O-Anisidine Hydrochloride in medicinal chemistry, supported by detailed protocols and scientific rationale.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₆H₂₀ClNO
Molecular Weight 277.79 g/mol
Appearance Solid
Synonyms 2-methoxy-5-(2-phenylpropan-2-yl)aniline hydrochloride
CAS Number 58999-69-2

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in various reaction conditions. The presence of the methoxy group at the ortho position to the amine can influence the reactivity of the amine through electronic and steric effects, while the para-substituted cumyl group introduces significant bulk, which can be exploited to probe steric pockets in target proteins and modulate the pharmacokinetic profile of the final compound.

Synthetic Strategy: A Proposed Route

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Cumene Coupling cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation p-Anisidine p-Anisidine 2-Nitro-4-methoxyaniline 2-Nitro-4-methoxyaniline p-Anisidine->2-Nitro-4-methoxyaniline HNO₃, H₂SO₄ Intermediate_Diazonium Intermediate_Diazonium 2-Nitro-4-methoxyaniline->Intermediate_Diazonium NaNO₂, HCl 2-Nitro-4-methoxy-5-cumylbenzene 2-Nitro-4-methoxy-5-cumylbenzene Intermediate_Diazonium->2-Nitro-4-methoxy-5-cumylbenzene Cumene, Catalyst 5-Cumyl-O-Anisidine 5-Cumyl-O-Anisidine 2-Nitro-4-methoxy-5-cumylbenzene->5-Cumyl-O-Anisidine H₂, Pd/C or SnCl₂ 5-Cumyl-O-Anisidine_HCl 5-Cumyl-O-Anisidine Hydrochloride 5-Cumyl-O-Anisidine->5-Cumyl-O-Anisidine_HCl HCl in Ether

Detailed Protocol: Synthesis of 5-Cumyl-O-Anisidine Hydrochloride

This protocol is a proposed synthetic route and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Protocol 1: Synthesis of 2-Nitro-4-methoxyaniline from p-Anisidine

This initial step introduces the nitro group ortho to the amino group, a common strategy to direct subsequent substitutions.

  • Materials: p-Anisidine, glacial acetic acid, acetic anhydride, concentrated nitric acid.

  • Procedure:

    • Dissolve p-anisidine (1 mole) in a mixture of glacial acetic acid and water.

    • Cool the solution to 0-5°C in an ice bath and add acetic anhydride (1.1 moles) to protect the amine as an acetanilide.

    • After the initial exotherm, add concentrated nitric acid (a 55% excess) while maintaining the temperature between 60-65°C.[2]

    • Cool the reaction mixture to 25°C and then chill to precipitate the 2-nitro-4-methoxyacetanilide.

    • Collect the yellow crystals by filtration, wash with cold water, and dry.

    • Hydrolyze the acetanilide using a solution of potassium hydroxide in methanol (Claisen's alkali) by warming on a steam bath.[2]

    • Cool the mixture to precipitate the red 2-nitro-4-methoxyaniline, collect by filtration, wash with cold water, and dry.

Protocol 2: Introduction of the Cumyl Group via a Friedel-Crafts-type Reaction

This crucial step installs the bulky cumyl substituent. The exact conditions would require optimization.

  • Materials: 2-Nitro-4-methoxyaniline, cumene (isopropylbenzene), a Lewis acid catalyst (e.g., AlCl₃ or a milder catalyst like ZnCl₂ or a solid acid catalyst to minimize side reactions), and an inert solvent (e.g., dichloromethane or nitrobenzene).

  • Procedure:

    • In a flask equipped with a stirrer and under an inert atmosphere, dissolve 2-nitro-4-methoxyaniline in the chosen solvent.

    • Add the Lewis acid catalyst portion-wise at a controlled temperature (e.g., 0°C to room temperature).

    • Slowly add cumene to the reaction mixture.

    • Stir the reaction at a suitable temperature (ranging from room temperature to moderate heating) and monitor its progress by TLC or GC-MS.

    • Upon completion, quench the reaction by carefully adding it to ice-water.

    • Extract the product with an organic solvent, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-nitro-4-methoxy-5-cumylbenzene.

Protocol 3: Reduction of the Nitro Group to Form 5-Cumyl-O-Anisidine

This step converts the nitro intermediate to the desired aniline. Catalytic hydrogenation is a clean and efficient method.

  • Materials: 2-nitro-4-methoxy-5-cumylbenzene, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas source.

  • Procedure:

    • Dissolve the nitro compound in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (from a balloon or a pressurized system).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-Cumyl-O-Anisidine.

Protocol 4: Formation of the Hydrochloride Salt

This final step provides the stable and more readily handled hydrochloride salt.

  • Materials: 5-Cumyl-O-Anisidine, diethyl ether (or another suitable solvent like isopropanol), and a solution of HCl in diethyl ether.

  • Procedure:

    • Dissolve the crude 5-Cumyl-O-Anisidine in a minimal amount of diethyl ether.

    • Slowly add a solution of HCl in diethyl ether dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 5-Cumyl-O-Anisidine Hydrochloride.

Application in Medicinal Chemistry: A Case Study with a Structural Analogue

Direct applications of 5-Cumyl-O-Anisidine Hydrochloride in the synthesis of specific drugs are not prominently documented in publicly available literature. However, by examining a closely related and well-studied analogue, 5-(Ethylsulfonyl)-2-methoxyaniline , we can infer the potential utility and synthetic applications of the cumyl derivative.

5-(Ethylsulfonyl)-2-methoxyaniline is a key building block in the synthesis of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target in anti-angiogenic cancer therapy.[1][3] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and inhibiting this process is a validated strategy for cancer treatment.[4]

G Product Product Inhibitor Inhibitor Product->Inhibitor Further Elaboration

Exemplary Protocol: Synthesis of a Quinazoline-based Kinase Inhibitor Scaffold

The following protocol illustrates how a 5-substituted-o-anisidine can be used to construct a core scaffold found in many kinase inhibitors. This can be directly adapted for 5-Cumyl-O-Anisidine Hydrochloride.

Protocol 5: Nucleophilic Aromatic Substitution with a Substituted 2-Chloropyrimidine

  • Materials: 5-Cumyl-O-Anisidine Hydrochloride, a substituted 2-chloropyrimidine (the specific substitution pattern will depend on the target molecule), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide - DMF or dimethyl sulfoxide - DMSO).

  • Procedure:

    • To a solution of 5-Cumyl-O-Anisidine Hydrochloride and the substituted 2-chloropyrimidine in the chosen solvent, add the non-nucleophilic base. The base is necessary to neutralize the hydrochloride and facilitate the nucleophilic attack of the free aniline.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired N-(5-cumyl-2-methoxyphenyl)-pyrimidin-2-amine derivative.

This resulting scaffold can then be further elaborated through various chemical transformations to generate a library of potential kinase inhibitors for screening. The bulky cumyl group in this context can serve to probe for and occupy hydrophobic pockets within the kinase active site, potentially leading to enhanced potency and selectivity.

Conclusion and Future Perspectives

5-Cumyl-O-Anisidine Hydrochloride is a valuable, yet underutilized, building block in the medicinal chemist's toolbox. Its unique structural features, particularly the bulky cumyl group, offer opportunities to explore new chemical space and develop novel therapeutic agents with improved pharmacological profiles. The proposed synthetic route provides a practical starting point for its preparation on a laboratory scale. By drawing parallels with structurally related and well-documented building blocks like 5-(Ethylsulfonyl)-2-methoxyaniline, it is evident that 5-Cumyl-O-Anisidine Hydrochloride holds significant potential for the synthesis of kinase inhibitors and other classes of biologically active molecules. Further exploration of its reactivity and its incorporation into diverse molecular scaffolds is warranted and is expected to yield novel compounds with interesting and potentially valuable pharmacological properties.

References

  • Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 173–179. [Link]

  • PubChem. (n.d.). 2-Methoxyaniline. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 5-(Ethylsulfonyl)-2-methoxyaniline. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). A method for preparation of 2-amino-5-chloro-pyridine.
  • El-Sayed, M. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 737–753. [Link]

  • Patel, H. M., Bari, P., & Karpoormath, R. (2015). Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Advances, 5(69), 56724–56771. [Link]

  • Al-Omary, F. A. M., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 26(16), 4993. [Link]

  • Taylor & Francis Online. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Organic Preparations and Procedures International, 54(4), 385-390. [Link]

  • Semantic Scholar. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved January 24, 2026, from [Link]

Sources

Method

Synthesis of Novel Anisidine-Derived Antitumor Agents: A Detailed Guide for Drug Discovery Researchers

Introduction: The Therapeutic Potential of Anisidine Scaffolds in Oncology Anisidine, a methoxy-substituted aniline, and its isomers (ortho-, meta-, and para-) represent a privileged scaffold in medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Anisidine Scaffolds in Oncology

Anisidine, a methoxy-substituted aniline, and its isomers (ortho-, meta-, and para-) represent a privileged scaffold in medicinal chemistry. The strategic incorporation of the anisidine moiety into various heterocyclic systems has given rise to a plethora of compounds with significant pharmacological activities. Notably, in the realm of oncology, anisidine derivatives have emerged as promising candidates for the development of novel antitumor agents. The methoxy group's electron-donating nature can influence the molecule's electronic properties, solubility, and metabolic stability, often enhancing its interaction with biological targets and improving its pharmacokinetic profile.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis, characterization, and biological evaluation of two distinct classes of anisidine-derived antitumor agents: 5-(9-Acridinylamino)anisidines as Topoisomerase II inhibitors and Dianisidine-based Tetrazoles as Bcl-2 apoptosis regulators. This document is intended for researchers, scientists, and drug development professionals, offering both the practical "how-to" and the critical "why" behind the experimental choices, ensuring scientific integrity and reproducibility.

Part 1: Synthesis and Evaluation of 5-(9-Acridinylamino)anisidine Derivatives as Topoisomerase II Inhibitors

The 9-anilinoacridine scaffold is a well-established pharmacophore known for its DNA intercalating properties and inhibition of topoisomerase II, a crucial enzyme in DNA replication and chromosome segregation.[1] By introducing an anisidine moiety at the 5-position of the anilino ring, we can modulate the electronic and steric properties of the molecule to enhance its antitumor potency.[2]

Rationale for Targeting Topoisomerase II

Topoisomerase II (Topo II) resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs).[3] Topo II inhibitors, often referred to as "poisons," stabilize the covalent complex between Topo II and DNA, leading to an accumulation of DSBs.[4] This DNA damage triggers a cellular response, including cell cycle arrest at the G2/M phase and, ultimately, apoptosis.[3] The overexpression of Topo II in many cancer cells makes it an attractive target for chemotherapy.

Synthetic Protocol: Synthesis of 5-(9-Acridinylamino)-o-anisidine

This protocol details the synthesis of a representative 5-(9-acridinylamino)anisidine derivative. The synthesis proceeds through a nucleophilic substitution reaction between a methoxy-substituted 1,3-phenylenediamine and a 9-chloroacridine derivative.

Diagram of the Synthetic Workflow

Synthesis of 5-(9-Acridinylamino)-o-anisidine cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3-Methoxy-1,2-phenylenediamine 3-Methoxy-1,2-phenylenediamine Solvent_Catalyst CHCl3/EtOH (cat. HCl) 3-Methoxy-1,2-phenylenediamine->Solvent_Catalyst 9-Chloroacridine 9-Chloroacridine 9-Chloroacridine->Solvent_Catalyst 5-(9-Acridinylamino)-o-anisidine 5-(9-Acridinylamino)-o-anisidine Solvent_Catalyst->5-(9-Acridinylamino)-o-anisidine

Caption: Synthetic scheme for 5-(9-Acridinylamino)-o-anisidine.

Materials and Reagents:

  • 3-Methoxy-1,2-phenylenediamine

  • 9-Chloroacridine

  • Chloroform (CHCl₃), analytical grade

  • Ethanol (EtOH), absolute

  • Concentrated Hydrochloric Acid (HCl)

  • Silica gel for column chromatography (70-230 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxy-1,2-phenylenediamine (1.0 mmol) and 9-chloroacridine (1.0 mmol) in a mixture of chloroform (20 mL) and ethanol (20 mL).

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture. The acid protonates the acridine nitrogen, making the C9 position more susceptible to nucleophilic attack.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5).

  • Work-up: After completion of the reaction (disappearance of the starting materials), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification by Column Chromatography:

    • Prepare a silica gel slurry in dichloromethane and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the methanol concentration to 5%.

    • Collect the fractions containing the desired product (visualized by TLC).

  • Isolation and Characterization: Combine the pure fractions and evaporate the solvent to yield the final product as a solid. Determine the yield and characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Characterization Data for a 5-(9-Acridinylamino)anisidine Derivative

AnalysisExpected Results
¹H NMR (DMSO-d₆, 600 MHz)δ (ppm): Aromatic protons in the range of 7.0-8.5 ppm; Methoxy protons around 3.8 ppm; Amine protons may appear as broad singlets.
¹³C NMR (DMSO-d₆, 150 MHz)δ (ppm): Aromatic carbons in the range of 110-160 ppm; Methoxy carbon around 55 ppm.
Mass Spec. (ESI+)[M+H]⁺ peak corresponding to the calculated molecular weight.
Biological Evaluation: Assessing Antitumor Activity

1.3.1. Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of the synthesized anisidine derivative in complete medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

1.3.2. Protocol: Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by Topo II.[9]

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)[10]

  • ATP solution (30 mM)

  • Stop buffer/loading dye (containing SDS and a tracking dye)

  • Agarose gel (1%) and electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, and kDNA.[9]

  • Inhibitor Addition: Add the synthesized anisidine derivative at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding human Topoisomerase IIα.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[11]

  • Termination: Stop the reaction by adding the stop buffer.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.[9]

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.

Mechanism of Action: Topoisomerase II Inhibition and DNA Damage Response

Inhibition of Topo II by 5-(9-acridinylamino)anisidine derivatives leads to the accumulation of DNA double-strand breaks, which activates the DNA Damage Response (DDR) pathway.[3] This signaling cascade ultimately results in G2/M cell cycle arrest and apoptosis.

Signaling Pathway Diagram

Topo_II_Inhibition_Pathway Anisidine_Derivative 5-(9-Acridinylamino)anisidine Topo_II Topoisomerase II Anisidine_Derivative->Topo_II Inhibits DNA_DSB DNA Double-Strand Breaks Topo_II->DNA_DSB Stabilizes complex, leading to ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates & Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates G2_M_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->G2_M_Arrest p53->G2_M_Arrest Apoptosis Apoptosis p53->Apoptosis G2_M_Arrest->Apoptosis

Caption: Topo II inhibition-induced DNA damage response pathway.

Part 2: Synthesis and Evaluation of Dianisidine-Based Tetrazoles as Bcl-2 Inhibitors

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[12] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy.[13] Dianisidine, a biphenyl derivative with two methoxy and two amino groups, provides a scaffold for the synthesis of novel Bcl-2 inhibitors. The introduction of tetrazole moieties can enhance the compound's binding affinity to the hydrophobic groove of Bcl-2.

Rationale for Targeting Bcl-2

Anti-apoptotic Bcl-2 proteins, such as Bcl-2 itself, prevent apoptosis by sequestering pro-apoptotic proteins like Bax and Bak.[7] Small molecule inhibitors that bind to the BH3-binding groove of Bcl-2 can disrupt this interaction, liberating pro-apoptotic proteins to induce mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, leading to apoptosis.[7]

Synthetic Protocol: Synthesis of a Dianisidine-Based Tetrazole

This protocol outlines a general approach to synthesizing a dianisidine-based bis-tetrazole. The synthesis involves the reaction of a dianisidine derivative with a source of the tetrazole ring.

Diagram of the Synthetic Workflow

Synthesis_of_Dianisidine_Tetrazole cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Dianisidine_Derivative Dianisidine Derivative Conditions Solvent, Catalyst, Heat Dianisidine_Derivative->Conditions Tetrazole_Precursor Tetrazole Precursor (e.g., Sodium Azide) Tetrazole_Precursor->Conditions Dianisidine_Tetrazole Dianisidine-based Bis-Tetrazole Conditions->Dianisidine_Tetrazole

Caption: General synthetic scheme for a dianisidine-based bis-tetrazole.

Materials and Reagents:

  • o-Dianisidine

  • A suitable reagent for tetrazole formation (e.g., sodium azide with a dehydrating agent)

  • Appropriate solvent (e.g., dimethylformamide - DMF)

  • Standard laboratory glassware and equipment

Step-by-Step Procedure (Conceptual):

  • Amide Formation: The amino groups of dianisidine can be first converted to amides.

  • Dehydration to Cyano Group: The amide groups are then dehydrated to form the corresponding dicyano derivative.

  • Cycloaddition: The dicyano compound is reacted with sodium azide in a suitable solvent, often with a catalyst, and heated to facilitate the [3+2] cycloaddition reaction to form the bis-tetrazole rings.[11]

  • Work-up and Purification: The reaction mixture is worked up to remove unreacted starting materials and byproducts. Purification is typically achieved by recrystallization or column chromatography.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Characterization Data for a Dianisidine-Based Tetrazole Derivative

AnalysisExpected Results
¹H NMR (DMSO-d₆, 300 MHz)δ (ppm): Aromatic protons of the biphenyl core and tetrazole protons.
¹³C NMR (DMSO-d₆, 75 MHz)δ (ppm): Aromatic carbons and the carbon of the tetrazole ring.
Mass Spec. (ESI+)[M+H]⁺ peak corresponding to the calculated molecular weight.
Biological Evaluation: Assessing Pro-Apoptotic Activity

2.3.1. Protocol: Annexin V/Propidium Iodide Flow Cytometry for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the synthesized dianisidine-based tetrazole at various concentrations for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Mechanism of Action: Inhibition of Bcl-2 and Induction of Intrinsic Apoptosis

Dianisidine-based tetrazoles are designed to mimic the BH3 domain of pro-apoptotic proteins, thereby binding to the hydrophobic groove of Bcl-2 and inhibiting its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway.

Signaling Pathway Diagram

Bcl2_Inhibition_Pathway Dianisidine_Tetrazole Dianisidine-based Tetrazole Bcl2 Anti-apoptotic Bcl-2 Dianisidine_Tetrazole->Bcl2 Inhibits Bax_Bak Pro-apoptotic Bax/Bak Dianisidine_Tetrazole->Bax_Bak Liberates Bcl2->Bax_Bak Sequesters Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Oligomerizes at MOMP MOMP Mitochondrion->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Bcl-2 inhibition.

Conclusion

This guide has provided a detailed framework for the synthesis and evaluation of two promising classes of antitumor agents derived from anisidine. By leveraging the versatility of the anisidine scaffold and targeting critical cancer-related pathways, researchers can develop novel therapeutic candidates with enhanced efficacy. The provided protocols are designed to be robust and reproducible, forming a solid foundation for further drug discovery and development efforts in the field of oncology.

References

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Bacherikov, V. A., Chang, J. Y., Lin, Y. W., Chen, C. H., Pan, W. Y., Dong, H., ... & Su, T. L. (2005). Synthesis and antitumor activity of 5-(9-acridinylamino)anisidine derivatives. Bioorganic & medicinal chemistry, 13(23), 6513–6520.
  • Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch.
  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Quantitation of apoptosis and necrosis by annexin V-FITC and propidium iodide. Cold Spring Harbor protocols, 2016(11), pdb-prot087288.
  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Retrieved from [Link]

  • Jones, D. R., & Dive, C. (2003). In vitro and in vivo analysis of apoptosis. Methods in molecular biology (Clifton, N.J.), 236, 373–384.
  • Kaufmann, S. H., & Earnshaw, W. C. (2000). Induction of apoptosis by cancer chemotherapy. Experimental cell research, 256(1), 42–49.
  • Llambi, F., & Green, D. R. (2011). Apoptosis and oncogenesis: give and take in the BCL-2 family. Current opinion in genetics & development, 21(1), 12–20.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy.
  • Reed, J. C. (2008). Bcl-2-family proteins and hematologic malignancies: history and future prospects. Blood, 111(7), 3322–3330.
  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
  • Roca, J. (1995). The mechanisms of DNA topoisomerases. Trends in biochemical sciences, 20(4), 156–160.
  • Su, T. L., & Chou, T. C. (2002). Development of DNA topoisomerase II-mediated anticancer agents, 3-(9-acridinylamino)-5-hydroxymethylanilines (AHMAs) and related compounds. Current medicinal chemistry, 9(17), 1649–1661.
  • Tait, S. W., & Green, D. R. (2010). Mitochondria and cell death: outer membrane permeabilization and beyond. Nature reviews Molecular cell biology, 11(9), 621–632.
  • Teitz, T., Wei, Y., Valentine, M. R., El-Kholy, S., Vo, D. N., Wess, J., ... & Li, T. K. (2000). Caspase-9 is a component of the apoptotic pathway triggered by topoisomerase II inhibitors in cells with wild-type p53. Cancer research, 60(16), 4417–4425.
  • van Engeland, M., Nieland, L. J., Ramaekers, F. C., Schutte, B., & Reutelingsperger, C. P. (1998). Annexin V-affinity assay: a review on an apoptosis detection system based on phosphatidylserine exposure. Cytometry, 31(1), 1–9.
  • Wang, J. C. (1996). DNA topoisomerases. Annual review of biochemistry, 65, 635–692.
  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews Molecular cell biology, 9(1), 47–59.
  • Zhang, L., Yu, J., Park, B. H., Kinzler, K. W., & Vogelstein, B. (2000). Role of BAX in the apoptotic response to anticancer agents. Science, 290(5493), 989–992.
  • Zheng, H., & Youle, R. J. (2012).
  • Zou, L., & Elledge, S. J. (2003). Sensing DNA damage through ATR and ATM checkpoints. Science, 300(5625), 1542–1548.
  • Klapötke, T. M., Kofen, M., Schmidt, L., Stierstorfer, J., & Wurzenberger, M. H. (2021). Selective Synthesis and Characterization of the Highly Energetic Materials 1-Hydroxy-5H-tetrazole (CHN4O), its Anion 1-Oxido-5H-tetrazolate (CN4O−) and Bis(1-hydroxytetrazol-5-yl)triazene. Chemistry–An Asian Journal, 16(18), 3001-3012.
  • Li, F., Li, Y., Feng, X., & Cheng, G. (2015). Three new energetic complexes with N, N-bis (1H-tetrazole-5-yl)-amine as high energy density materials: syntheses, structures, characterization and effects on the thermal decomposition of RDX. Dalton Transactions, 44(2), 646-654.
  • Mondal, S., & Thompson, P. R. (2015). Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors. Journal of medicinal chemistry, 58(2), 997–1003.
  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421–433.
  • Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments: JoVE, (50), 2597.
  • Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of immunological methods, 184(1), 39–51.
  • Vogt, M., & Lazo, J. S. (2007). In vitro assays for the identification of topoisomerase II inhibitors. Methods in molecular biology (Clifton, N.J.), 352, 19–27.
  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Apoptosis and beyond: assessing cell death with mitochondrial membrane potential probes. Methods in cell biology, 103, 1–35.
  • Xu, R. H., & Kim, S. (2003). The diverse functions of the Bcl-2 family in animal development. Molecules and cells, 15(2), 143–149.
  • Yang, S. W., & Su, T. L. (1997). Development of DNA topoisomerase II-mediated anticancer agents, 3-(9-acridinylamino)-5-hydroxymethylanilines (AHMAs) and related compounds. Journal of the Chinese Chemical Society, 44(6), 621-630.
  • Yin, C., Knudson, C. M., Korsmeyer, S. J., & Van Dyke, T. (1997). Bax suppresses tumorigenesis and stimulates apoptosis in vivo.
  • Yuan, J., & Yankner, B. A. (2000). Apoptosis in the nervous system.
  • Zhang, X. D., Zhang, W., & Chen, G. Q. (2005). Bcl-2 and its family members in the development and chemoresistance of leukemia. Chinese journal of cancer research, 17(4), 231–239.
  • Bacherikov, V. A., Chang, J. Y., Lin, Y. W., Chen, C. H., Pan, W. Y., Dong, H., ... & Su, T. L. (2005). Synthesis and antitumor activity of 5-(9-acridinylamino)anisidine derivatives. Bioorganic & medicinal chemistry, 13(23), 6513-6520.
  • Pawlak, J., & Konopa, J. (1979). Ledakrin. A new antitumor agent. Biochemical pharmacology, 28(22), 3391-3402.
  • Denny, W. A., Atwell, G. J., & Cain, B. F. (1979). Potential antitumor agents. 31. Quantitative structure-activity relationships for the antileukemic 9-anilinoacridines. Journal of medicinal chemistry, 22(12), 1453-1460.
  • Finlay, G. J., Riou, J. F., & Baguley, B. C. (1996). From amsacrine to DACA: a new class of DNA-intercalating agents with clinical anti-tumour activity. European journal of cancer (Oxford, England : 1990), 32A(5), 708–714.
  • Gamage, S. A., Spicer, J. A., Atwell, G. J., Finlay, G. J., Baguley, B. C., & Denny, W. A. (1996). Structure-activity relationships for substituted N-[2-(dimethylamino)ethyl]acridine-4-carboxamides, a new class of anticancer agents. Journal of medicinal chemistry, 39(26), 5125–5131.
  • Goodell, J. R., O'Keefe, S. L., & LaVoie, E. J. (2006). Synthesis and antitumor activity of substituted dibenzo [b, j][5][9] phenanthrolines. Bioorganic & medicinal chemistry, 14(12), 4093-4104.

  • Hickman, J. A. (1992). Apoptosis induced by anticancer drugs. Cancer and metastasis reviews, 11(2), 121–139.
  • Larsen, A. K., Escargueil, A. E., & Skladanowski, A. (2003). Catalytic topoisomerase II inhibitors in cancer therapy. Pharmacology & therapeutics, 99(2), 167–181.
  • Lowe, S. W., Ruley, H. E., Jacks, T., & Housman, D. E. (1993). p53-dependent apoptosis modulates the cytotoxicity of anticancer agents. Cell, 74(6), 957–967.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 5-Cumyl-O-Anisidine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 5-Cumyl-O-Anisidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Cumyl-O-Anisidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis.

Synthesis Overview: A Validated Pathway

The synthesis of 5-Cumyl-O-Anisidine Hydrochloride is most reliably achieved through a three-stage process, designed to maximize regioselectivity and minimize side reactions. The pathway involves:

  • Electrophilic Aromatic Substitution: A Friedel-Crafts alkylation to introduce the cumyl group onto a suitable precursor.

  • Nitro Group Reduction: Conversion of the nitro group to the essential primary amine.

  • Salt Formation & Purification: Conversion of the synthesized free base to its stable hydrochloride salt and final purification.

The following workflow diagram illustrates the recommended synthetic route, which begins with o-nitroanisole to prevent common pitfalls associated with direct alkylation of anilines.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation & Purification A o-Nitroanisole D 5-Cumyl-o-nitroanisole A->D Reaction B Cumene or Cumyl Chloride B->D Reaction C Lewis Acid (e.g., AlCl3) C->D Reaction G 5-Cumyl-o-anisidine (Free Base) D->G Hydrogenation E H2 Gas F Catalyst (e.g., Pd/C) I 5-Cumyl-o-anisidine Hydrochloride G->I Protonation H HCl (in IPA or Ether)

Caption: Recommended three-stage synthesis pathway for 5-Cumyl-O-Anisidine HCl.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. Each question is answered with an explanation of the underlying chemistry and a recommended course of action.

Section 1: Friedel-Crafts Alkylation Issues

Q1: My Friedel-Crafts alkylation yield is very low, and the reaction mixture turns into a dark tar. What is the primary cause?

A1: The most likely cause is attempting the alkylation directly on o-anisidine. The amino group (-NH2) on the o-anisidine ring is a Lewis base. It will readily form a complex with the Lewis acid catalyst (e.g., AlCl₃), which is required to activate the alkylating agent.[1][2] This complexation has two detrimental effects:

  • Catalyst Deactivation: The Lewis acid is sequestered by the amine, rendering it unavailable to catalyze the desired C-C bond formation.

  • Ring Deactivation: The resulting anilinium-Lewis acid complex is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.

Solution: The authoritative approach is to perform the Friedel-Crafts alkylation on o-nitroanisole . The nitro group (-NO₂) is an electron-withdrawing group that directs incoming electrophiles to the meta position relative to itself. In o-nitroanisole, this corresponds to the C4 and C6 positions. The methoxy group (-OCH₃) is a strong ortho-, para-director. The desired C5 position is para to the methoxy group, making it the sterically and electronically favored site for substitution.

Q2: I'm observing multiple alkylated products by GC-MS analysis. How can I improve the regioselectivity for the 5-cumyl isomer?

A2: The formation of multiple isomers or poly-alkylated products is a known challenge in Friedel-Crafts alkylations.[3][4]

Causality & Optimization:

  • Polyalkylation: The first cumyl group added to the ring is electron-donating, which can activate the ring for a second alkylation. To suppress this, use a slight excess of the aromatic substrate (o-nitroanisole) relative to the alkylating agent (cumene/cumyl chloride).

  • Temperature Control: Friedel-Crafts reactions can be exothermic. Running the reaction at elevated temperatures can provide enough energy to overcome the activation barrier for less-favored isomers. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the Lewis acid and alkylating agent to enhance selectivity.

  • Choice of Lewis Acid: While AlCl₃ is common, milder Lewis acids like FeCl₃ or zeolites can sometimes offer better selectivity, albeit with potentially longer reaction times.

Table 1: Alkylation Parameter Optimization

ParameterRecommended ConditionRationale for Yield Improvement
Substrate o-NitroanisolePrevents catalyst and ring deactivation by the amino group.
Stoichiometry 1.1 : 1 (o-Nitroanisole : Alkylating Agent)Minimizes polyalkylation by keeping the alkylating agent as the limiting reagent.
Temperature 0 - 5 °CIncreases selectivity for the thermodynamically favored para-substituted product.
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)Must be anhydrous. These are standard non-coordinating solvents for this reaction.
Section 2: Nitro Group Reduction Issues

Q1: The catalytic hydrogenation of my 5-cumyl-o-nitroanisole is stalling or incomplete, even after several hours.

A1: Incomplete reduction is typically due to issues with the catalyst, hydrogen pressure, or impurities. Catalytic hydrogenation is a surface-mediated reaction, and its efficiency is highly sensitive to these parameters.[5]

Troubleshooting Steps:

  • Catalyst Activity: Ensure you are using a fresh, high-quality catalyst (e.g., 5-10% Palladium on Carbon, Pd/C). Older catalysts can lose activity. The catalyst loading should typically be between 1-5 mol% relative to the substrate.

  • Catalyst Poisoning: The most common cause of catalyst deactivation is the presence of sulfur or halide impurities.[6] Ensure all glassware is scrupulously clean and that solvents are of high purity. If the starting o-nitroanisole was synthesized from a sulfur-containing precursor, trace impurities could be the issue.

  • Hydrogen Pressure: The rate of hydrogenation is often dependent on hydrogen pressure. While atmospheric pressure can work, moderate pressures (50-100 psi) significantly increase the reaction rate by enhancing the concentration of dissolved hydrogen.[7]

  • Solvent Choice: The reaction is typically run in solvents like Ethanol, Methanol, or Ethyl Acetate. Ensure the solvent fully dissolves the starting material to maximize contact with the catalyst surface.

Q2: My final amine product is discolored. Is this due to side-products from the reduction?

A2: Yes, discoloration often points to the formation of reduction intermediates or oxidation of the final aniline product. During the reduction of a nitro group, several intermediates are formed, such as nitroso (-NO) and hydroxylamine (-NHOH) species.[7][8] If the reaction conditions are not optimal, these can accumulate or participate in side reactions, leading to colored impurities.

Solution:

  • Ensure Complete Reaction: Use TLC or LC-MS to monitor the reaction. The disappearance of the starting material and any intermediates is crucial. If the reaction stalls, carefully filter the mixture (under an inert atmosphere if possible) and add a fresh portion of the catalyst.

  • Prevent Oxidation: Anilines, especially electron-rich ones like o-anisidine derivatives, are susceptible to air oxidation, which can produce colored impurities. Once the reaction is complete and the catalyst is filtered, it is best to proceed to the salt formation step promptly or store the free base under an inert atmosphere (N₂ or Ar).

Section 3: Salt Formation and Purification

Q1: When I add hydrochloric acid to form the salt, my yield is low, or the product is oily and difficult to handle.

A1: This issue stems from improper solvent choice and control of precipitation/crystallization. The goal is to select a solvent in which the hydrochloride salt is insoluble, while the free base and any non-polar impurities are soluble.

Optimized Protocol:

  • Solvent Selection: After the hydrogenation and filtration of the catalyst, the solvent (e.g., Ethanol, Ethyl Acetate) should be removed under reduced pressure to yield the crude 5-Cumyl-o-anisidine free base.

  • Redissolution: Dissolve the crude free base in a suitable non-polar solvent like anhydrous Diethyl Ether or Isopropyl Alcohol (IPA).

  • Acid Addition: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in Diethyl Ether or HCl gas dissolved in IPA) dropwise with vigorous stirring. Adding the acid too quickly can cause the product to crash out as an oil.

  • Crystallization: The hydrochloride salt should precipitate as a solid. Cooling the mixture in an ice bath can help maximize precipitation.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold, anhydrous ether to remove soluble impurities, and dry under vacuum.

Q2: How can I improve the final purity of my 5-Cumyl-O-Anisidine Hydrochloride?

A2: Recrystallization is the most effective method for final purification. The key is to find a solvent system where the salt has high solubility at elevated temperatures but low solubility at room or cold temperatures.

  • Recommended Solvent Systems: A mixture of Isopropyl Alcohol (IPA) and Heptane or Ethanol and Diethyl Ether often works well.

  • Procedure: Dissolve the crude salt in a minimal amount of the hot alcohol. If any insoluble impurities remain, perform a hot filtration. Slowly add the non-polar co-solvent (Heptane or Ether) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to form well-defined crystals. Collect by filtration and dry.

Troubleshooting Flowchart

This diagram provides a logical path for diagnosing common synthesis problems.

Troubleshooting_Flowchart start_node Problem: Low Final Yield d1 d1 start_node->d1 Analyze which step? decision_node decision_node process_node process_node end_node end_node p1 p1 d1->p1 Alkylation p2 p2 d1->p2 Reduction p3 p3 d1->p3 Purification d1_1 d1_1 p1->d1_1 Check crude mixture d2_1 d2_1 p2->d2_1 Monitor reaction progress d3_1 d3_1 p3->d3_1 Observe product p1_1 p1_1 d1_1->p1_1 Mainly starting material p1_2 p1_2 d1_1->p1_2 Multiple products end1_1 end1_1 p1_1->end1_1 Likely Cause: Catalyst Deactivation. Verify use of o-nitroanisole. Check for moisture. end1_2 end1_2 p1_2->end1_2 Likely Cause: Polyalkylation or poor selectivity. Adjust stoichiometry. Lower reaction temperature. p2_1 p2_1 d2_1->p2_1 Reaction stalled p2_2 p2_2 d2_1->p2_2 Product discolored end2_1 end2_1 p2_1->end2_1 Likely Cause: Catalyst poisoned or inactive. Use fresh catalyst. Increase H2 pressure. end2_2 end2_2 p2_2->end2_2 Likely Cause: Incomplete reduction or oxidation. Ensure full conversion. Work-up under inert gas. p3_1 p3_1 d3_1->p3_1 Product is oily/sticky p3_2 p3_2 d3_1->p3_2 Purity is low end3_1 end3_1 p3_1->end3_1 Likely Cause: Poor precipitation. Change solvent for salt formation. Add acid slowly. end3_2 end3_2 p3_2->end3_2 Likely Cause: Trapped impurities. Recrystallize from a suitable solvent system (e.g., IPA/Heptane).

Caption: A decision tree for troubleshooting yield loss in the synthesis.

References

  • Vertex AI Search. (2024). o-Anisidine (2-Methoxyaniline)
  • National Center for Biotechnology Information. (n.d.). ortho-Anisidine and ortho-Anisidine Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Retrieved from [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Kawalec, M., et al. (2014). Catalytic hydrogenation of o-nitroanisole in a microreactor: Reactor performance and kinetic studies. ResearchGate. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Bornschein, C., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, ACS Publications. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Ali, K., & Kumar, K. (2012). Kinetic study of catalytic hydrogenation of O-nitroanisole to O-anisidine in a microchannel reactor. Stevens Institute of Technology. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Cumyl-O-Anisidine Hydrochloride

Introduction: Welcome to the technical support guide for the purification of crude 5-Cumyl-O-Anisidine Hydrochloride. This molecule, a substituted aromatic amine salt, presents unique purification challenges due to the c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the purification of crude 5-Cumyl-O-Anisidine Hydrochloride. This molecule, a substituted aromatic amine salt, presents unique purification challenges due to the combination of a bulky, lipophilic cumyl group and a polar, ionizable amine hydrochloride moiety. Crude samples can contain a variety of synthesis-related impurities, including unreacted starting materials, isomers, and oxidation byproducts. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals achieve high purity for their downstream applications. Our approach emphasizes understanding the "why" behind each technique, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Cumyl-O-Anisidine Hydrochloride?

A1: The impurity profile depends heavily on the synthetic route. However, for aromatic amines produced via standard methods like nitro reduction or alkylation, you can anticipate:

  • Starting Materials: Unreacted o-anisidine or cumene precursors.

  • Isomeric Byproducts: Impurities from the alkylation at different positions on the o-anisidine ring.

  • Over-alkylation Products: Di-cumylated species.

  • Oxidation Products: Aromatic amines, especially in their free base form, are susceptible to air oxidation, which often results in highly colored impurities.[1] The parent o-anisidine, for example, turns brownish on exposure to air.[2]

  • Residual Solvents and Reagents: Solvents from the reaction and workup, as well as residual acids or bases.

Q2: What are the critical solubility differences between 5-Cumyl-O-Anisidine Hydrochloride and its free base form?

A2: Understanding this dual solubility is the cornerstone of purification.

  • 5-Cumyl-O-Anisidine Hydrochloride (The Salt): As an amine salt, it exhibits significantly higher polarity. It will have moderate solubility in water and polar protic solvents like methanol and ethanol.[3][4][5][6] Its solubility in nonpolar organic solvents like hexanes, diethyl ether, or toluene will be very low.

  • 5-Cumyl-O-Anisidine (The Free Base): After neutralizing the hydrochloride with a base (e.g., NaOH, NaHCO₃), you generate the free amine. The bulky, nonpolar cumyl group dominates, making the free base highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate, ether) and practically insoluble in water.[1][6]

This difference is exploited in liquid-liquid extraction for purification.

Q3: Which purification technique should I try first?

A3: For a crude, solid material, recrystallization is almost always the most efficient and scalable first-line approach. It is excellent for removing small amounts of impurities that have different solubility profiles. If recrystallization fails to remove colored impurities or if the crude material is an oil, an acid-base extraction is the next logical step. Chromatography should be reserved for situations where you need to separate structurally similar impurities that cannot be removed by the other methods.

Q4: How do I properly convert the hydrochloride salt to the free base and back again?

A4: This is a fundamental procedure for purification via extraction.

  • Salt to Free Base: Dissolve the crude hydrochloride salt in a suitable solvent mixture, typically water and an immiscible organic solvent (like ethyl acetate or dichloromethane). Slowly add an aqueous base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the aqueous layer is basic (pH > 9, check with pH paper). The free amine will move into the organic layer.

  • Free Base to Salt: After isolating the purified free amine in an organic solvent (e.g., diethyl ether or ethyl acetate), you can precipitate the hydrochloride salt by slowly adding a solution of HCl. Anhydrous HCl in ether or isopropanol is commonly used to yield a crystalline solid and avoid introducing water.

Section 2: Troubleshooting Guide

Issue 1: Recrystallization Problems

Q: I performed a recrystallization, but my yield is very low. What went wrong?

A: Probable Cause & Solution: The most likely culprit is the use of an excessive amount of solvent or a suboptimal solvent choice. The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

Protocol: Systematic Solvent Screening

  • Place ~20-30 mg of your crude material into a small test tube or vial.

  • Add a solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe: An ideal solvent will produce a large volume of crystalline precipitate. If no crystals form, the compound is too soluble. If it never dissolved when hot, it's not soluble enough.

Solvent System Examples for Amine Hydrochlorides Rationale
Isopropanol (IPA) / WaterIPA dissolves the compound, water acts as an anti-solvent.
Ethanol / Diethyl EtherEthanol is the "good" solvent, ether is the "poor" solvent.
MethanolOften a good single-solvent system for polar salts.

Q: My final product after recrystallization is still pink/brown. How do I remove colored impurities?

A: Probable Cause & Solution: The color is likely due to trace amounts of highly conjugated, oxidized byproducts. These can often be removed by treatment with activated carbon (charcoal).

Protocol: Recrystallization with Charcoal Treatment

  • Dissolve the crude 5-Cumyl-O-Anisidine Hydrochloride in the minimum amount of your chosen hot recrystallization solvent.

  • Remove the flask from the heat source.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Gently swirl the hot mixture for 1-2 minutes.

  • Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal. The filtrate should be colorless.

  • Allow the filtrate to cool and crystallize as usual.

Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A: Probable Cause & Solution: This happens when the solubility of the compound is exceeded at a temperature that is above its melting point (or the melting point of an impure mixture). The compound comes out of solution as a liquid instead of a solid.

Troubleshooting Steps:

  • Re-heat the solution to re-dissolve the oil.

  • Add more solvent (10-20% more) to make the solution slightly more dilute, which can lower the saturation temperature.

  • Cool very slowly. Allow the flask to cool to room temperature undisturbed over several hours before moving to an ice bath. Slow cooling encourages proper crystal lattice formation.

  • Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a seed crystal. If you have a small amount of pure material, add a single tiny crystal to the cooled solution to initiate crystallization.

Issue 2: Extraction & Chromatography Problems

Q: I'm getting a persistent emulsion during my acid-base extraction that won't separate.

A: Probable Cause & Solution: Emulsions are often caused by surfactant-like impurities or by overly vigorous shaking, which increases the surface area between the two immiscible phases.[7]

Troubleshooting Steps:

  • Prevention is Key: Instead of shaking the separatory funnel, gently invert it 10-15 times to allow for extraction with minimal agitation.[7]

  • Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, forcing the separation of the organic and aqueous phases.[7]

  • Centrifugation: If the emulsion persists and the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes will often force the layers to separate.

  • Filtration: Pass the mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion layer.

Q: My compound streaks badly on a silica gel TLC plate and I get poor recovery from my silica column.

A: Probable Cause & Solution: This is a classic problem with basic amines on standard silica gel. The amine's basic lone pair interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption, peak tailing, and sometimes decomposition.[8]

Solution: Modify Your Chromatography System

  • For Normal Phase (Silica):

    • Mobile Phase Additive: Add a small amount of a competing base to your eluent. A common choice is 0.5-1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol added to the mobile phase. This additive "pre-treats" the acidic sites on the silica, allowing your compound to elute properly.[8]

  • Recommended Alternative: Reversed-Phase Chromatography:

    • Reversed-phase (e.g., C18 silica) is often better suited for purifying ionizable compounds like amine salts.

    • Mobile Phase: Use a mixture of water and an organic solvent (acetonitrile or methanol). Add a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. This ensures the amine is consistently protonated, leading to sharp, symmetrical peaks.

Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying your crude 5-Cumyl-O-Anisidine Hydrochloride.

Purification_Workflow start Start: Crude Solid/Oil analysis Initial Analysis (TLC, ¹H NMR, Appearance) start->analysis is_solid Is the crude a solid? analysis->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (It's an oil) success_recrys Is purity >98% and colorless? recrystallize->success_recrys recrystallize->acid_base Fails / Oils Out charcoal Recrystallize with Charcoal Treatment success_recrys->charcoal No (Colored) final_product Final Product: Pure & Characterized success_recrys->final_product Yes charcoal->final_product is_oil Is product an oil or still impure? acid_base->is_oil chromatography Consider Chromatography is_oil->chromatography Yes is_oil->final_product No check_impurities Are impurities structurally similar? chromatography->check_impurities check_impurities:e->acid_base:w No, try extraction again rp_hplc Purify by Reversed-Phase Chromatography (C18) check_impurities->rp_hplc Yes rp_hplc->final_product

Caption: Decision workflow for purifying 5-Cumyl-O-Anisidine HCl.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8638, 2-Anisidine hydrochloride. Retrieved from [Link]

  • International Agency for Research on Cancer. (2020). ortho-Anisidine and ortho-Anisidine Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon, France: IARC. Retrieved from [Link]

  • National Toxicology Program. (2016). 15th Report on Carcinogens: o-Anisidine and Its Hydrochloride. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

  • Grokipedia. (n.d.). o-Anisidine. Retrieved from [Link]

  • Wikipedia. (n.d.). o-Anisidine. Retrieved from [Link]

  • Köcher, E., et al. (2013). Process for the purification of aromatic amines. U.S. Patent No. 8,455,691 B2. Washington, DC: U.S. Patent and Trademark Office.
  • L.C.G.C. International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International, 32(10), 22-23. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • L.C.G.C. North America. (2002). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Hrádková, P., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Molecules, 28(10), 4215. Retrieved from [Link]

  • Manzoni, S., et al. (2022). Profiling of synthesis-related impurities of the synthetic cannabinoid Cumyl-5F-PINACA in seized samples of e-liquids via multivariate analysis of UHPLC-MSn data. Forensic Toxicology, 40(2), 323-337. Retrieved from [Link]

  • Dow Chemical Company. (1987). Recovery of amines from by-product chloride salts. U.S. Patent No. 4,670,232 A. Washington, DC: U.S. Patent and Trademark Office.
  • Štefane, B., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 27(19), 6649. Retrieved from [Link]

  • Galvis, J. A., et al. (2013). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Afinidad, 70(563), 164-171. Retrieved from [Link]

  • Cole, K. P., et al. (2017). Systems and methods for recovering amines and their derivates from aqueous mixtures. World Intellectual Property Organization. Patent No. WO2020060970A1.
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • Britton, J., et al. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(10), 1011-1016. Retrieved from [Link]

  • University of Helsinki. (2013). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Budavari, S. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.).

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with 5-Cumyl-O-Anisidine Hydrochloride

Welcome to the technical support center for 5-Cumyl-O-Anisidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into avoiding...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Cumyl-O-Anisidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into avoiding common side reactions and troubleshooting experimental challenges. Our focus is on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: Understanding the Reactivity of 5-Cumyl-O-Anisidine Hydrochloride

5-Cumyl-O-Anisidine Hydrochloride is an aromatic amine derivative. Its reactivity is primarily dictated by the interplay of three key structural features:

  • The Primary Aromatic Amine (-NH₂): This group is nucleophilic and readily participates in reactions like diazotization, acylation, and alkylation. It is also highly susceptible to oxidation.[1] The hydrochloride salt form helps to stabilize the amine, but it is typically converted to the free base in situ for most reactions.[2][3]

  • The Methoxy Group (-OCH₃): As a strong electron-donating group at the ortho position, it activates the aromatic ring, making it more susceptible to electrophilic substitution and also more prone to oxidation.

  • The Cumyl Group (-C(CH₃)₂Ph): This bulky, electron-donating group, para to the amine, further increases the electron density of the ring. Its significant steric hindrance can influence the regioselectivity of reactions and may provide some steric protection to the amine functionality.

The combination of these electron-donating groups makes the molecule highly susceptible to oxidation, which is the most common source of side reactions and colored impurities.[4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is turning dark brown/black upon addition of reagents or exposure to air. What is happening and how can I prevent it?

A1: Root Cause Analysis: Oxidation

This is the most frequently encountered issue. Aromatic amines, especially those with multiple electron-donating groups like 5-Cumyl-O-Anisidine, are extremely sensitive to oxidation.[5][6] Exposure to atmospheric oxygen, oxidizing reagents, or even trace metal impurities can catalyze the formation of highly colored radical intermediates, which then polymerize or form complex structures like quinone imines.[4][7]

Mechanism of Oxidative Degradation

The oxidation process can be visualized as a multi-step pathway that leads to the formation of colored byproducts.

A 5-Cumyl-O-Anisidine (Free Base) B Radical Cation Intermediate A->B [O] (Air, Metal Ions) C Dimerization & Polymerization B->C Coupling D Quinone Imine Species B->D Further Oxidation & Deprotonation E Dark Colored Byproducts C->E D->E

Caption: Oxidative degradation pathway of 5-Cumyl-O-Anisidine.

Troubleshooting & Prevention Protocol:

  • Deoxygenate Solvents: Before use, thoroughly sparge all reaction solvents with an inert gas (Argon or Nitrogen) for at least 30-60 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct the entire experiment, including reagent transfers and the reaction itself, under a positive pressure of Argon or Nitrogen.

  • Use High-Purity Reagents: Ensure the starting material and all other reagents are of high purity to avoid trace metal catalysts that can promote oxidation.

  • Consider Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite or ascorbic acid can be beneficial, though this should be tested for compatibility with your desired reaction.

  • Purify the Starting Material: If the hydrochloride salt appears discolored, consider a purification step (e.g., recrystallization) before converting it to the free base for reaction.

Q2: I am performing a diazotization reaction, but my yields are low and the diazonium salt solution seems unstable. What are the critical parameters?

A2: Root Cause Analysis: Diazonium Salt Instability

Diazotization of aromatic amines is a foundational reaction, often used for synthesizing azo compounds.[6][8] However, the resulting diazonium salts are notoriously unstable at elevated temperatures and can decompose violently. The electron-rich nature of the 5-Cumyl-O-Anisidine ring can further affect stability.

Critical Parameters for Successful Diazotization

ParameterRecommended ConditionRationale
Temperature 0 - 5 °CPrevents thermal decomposition of the unstable diazonium salt.[9]
Acid Concentration 2.5 - 3.0 equivalentsOne equivalent forms the hydrochloride salt, one reacts with sodium nitrite to form nitrous acid (HNO₂), and the excess stabilizes the diazonium salt.[9]
Nitrite Addition Slow, dropwise additionPrevents localized overheating and dangerous accumulation of nitrous acid.[9]
Stirring Vigorous and efficientEnsures rapid dispersion of reagents and uniform temperature control.

Experimental Protocol: Optimized Diazotization

  • Preparation: Dissolve 1.0 equivalent of 5-Cumyl-O-Anisidine Hydrochloride in approximately 2.5-3.0 equivalents of aqueous HCl (or H₂SO₄).

  • Cooling: Chill the solution to 0-5 °C using an ice-salt bath with vigorous mechanical stirring.

  • Nitrite Solution: Prepare a solution of 1.0-1.05 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water.

  • Addition: Add the sodium nitrite solution dropwise to the cooled amine solution. The tip of the addition funnel should be below the surface of the liquid to prevent loss of nitrous acid gas. Crucially, monitor the internal temperature to ensure it does not rise above 5 °C. [9]

  • Confirmation: Test for the presence of excess nitrous acid using starch-iodide paper (will turn blue/black). A slight excess indicates the reaction is complete. Avoid a large excess, which can lead to side reactions.

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.[9]

start Start prep_amine Dissolve Amine HCl in excess acid start->prep_amine cool Cool to 0-5 °C (Ice-Salt Bath) prep_amine->cool add_nitrite Add NaNO₂ dropwise sub-surface cool->add_nitrite prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->add_nitrite check_temp Temp > 5°C? add_nitrite->check_temp check_excess Test with Starch-Iodide Paper check_temp->check_excess No adjust Slow addition rate Improve cooling check_temp->adjust Yes complete Diazotization Complete Use Immediately check_excess->complete adjust->add_nitrite

Caption: Workflow for optimized diazotization of 5-Cumyl-O-Anisidine HCl.

Q3: I am trying to perform a reaction at another position on the molecule (e.g., acylation, alkylation), but the amine group is interfering. How can I avoid this?

A3: Root Cause Analysis: Amine Reactivity

The primary amine is a potent nucleophile and will often react preferentially with electrophiles intended for other parts of the molecule.[1] To achieve selectivity, the amine group must be "protected."

Solution: Amine Protection Strategy

A protecting group is a temporary modification that masks the reactivity of a functional group.[10] For amines, carbamates are an excellent choice.[11]

Recommended Protecting Groups for 5-Cumyl-O-Anisidine

Protecting GroupIntroduction ReagentDeprotection ConditionStability & Notes
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)Stable to base and hydrogenation. The bulky Boc group can enhance solubility in organic solvents.[11]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions. Deprotection is clean but incompatible with other reducible groups (e.g., nitro, alkenes).[11]

General Protocol for Amine Protection (Boc Example):

  • Free Base Generation: Suspend 5-Cumyl-O-Anisidine Hydrochloride in a suitable solvent (e.g., Dichloromethane, THF). Add a mild base (e.g., triethylamine, NaHCO₃) to generate the free amine.

  • Protection: To the solution of the free amine, add 1.1 equivalents of (Boc)₂O. Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Workup & Isolation: Perform an aqueous workup to remove salts and isolate the Boc-protected amine, which is now ready for subsequent reactions. The amide nitrogen is no longer nucleophilic, preventing side reactions at this site.[10]

  • Deprotection: After completing other synthetic steps, remove the Boc group by stirring the protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane.

References

  • National Center for Biotechnology Information (2021). ortho-Anisidine and ortho-Anisidine Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

  • Chemicalland21 (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Available from: [Link]

  • PubChem. 2-Anisidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. o-Anisidine. Available from: [Link]

  • ResearchGate. Diazotization of o-anisidine. Available from: [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. Available from: [Link]

  • Frontiers in Chemistry (2021). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Available from: [Link]

  • Master Organic Chemistry (2018). Protecting Groups for Amines: Carbamates. Available from: [Link]

  • Google Patents. Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole.
  • Journal of the Chemical Society, Perkin Transactions 2 (1983). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Available from: [Link]

  • Chemistry LibreTexts (2021). 23.13: Protection of Amino Groups in Synthesis. Available from: [Link]

  • Chemistry Stack Exchange (2023). Why does p-aminophenol oxidize in acid solution. Available from: [Link]

  • New Journal of Chemistry (2022). Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). o-Anisidine (2-Methoxyaniline). Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Beilstein Journal of Organic Chemistry (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Available from: [Link]

  • Quora (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Available from: [Link]

  • Environmental Health Perspectives (1986). Reactive Intermediates Formed During the Peroxidative Oxidation of Anisidine Isomers. Available from: [Link]

  • National Center for Biotechnology Information (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Available from: [Link]

  • ACS Organic & Inorganic Au (2023). Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. Available from: [Link]

  • IDEALS, University of Illinois (1915). The synthesis of meta-anisidine. Available from: [Link]

  • Indian Institute of Technology Bombay (2020). Protecting Groups. Available from: [Link]

  • ResearchGate. Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. Available from: [Link]

Sources

Optimization

Technical Support Center: Managing Exposure Risks for Carcinogenic Anisidines

Welcome to the Technical Support Center for managing exposure risks associated with carcinogenic anisidines. This resource is designed for researchers, scientists, and drug development professionals who handle anisidine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exposure risks associated with carcinogenic anisidines. This resource is designed for researchers, scientists, and drug development professionals who handle anisidine isomers, particularly o-anisidine and p-anisidine, in a laboratory setting. This guide provides in-depth, practical answers to common questions and troubleshooting scenarios to ensure a safe and compliant experimental environment. The information herein is synthesized from authoritative sources to provide you with reliable and actionable safety protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the hazards of anisidines and the core principles of safe handling.

Q1: What are the primary carcinogenic risks associated with anisidine isomers?

A1: The primary concern is with o-anisidine. The International Agency for Research on Cancer (IARC) has classified o-anisidine as "Probably carcinogenic to humans" (Group 2A). The U.S. National Toxicology Program (NTP) lists it as "Reasonably anticipated to be a human carcinogen." Animal studies have demonstrated a link between oral exposure to o-anisidine and tumors of the urinary bladder.[1] While p-anisidine is not currently classified as a carcinogen by major regulatory bodies, it is still considered a hazardous substance with significant acute toxicity.[2] Given the structural similarities and the serious classification of the ortho-isomer, it is prudent to handle all anisidine isomers with extreme caution.

Q2: What are the main routes of exposure in a laboratory setting?

A2: The primary routes of occupational exposure to anisidines are inhalation of dust or vapors and dermal (skin) contact.[3] Ingestion can also occur through contamination of hands, food, or drink. Anisidines can be absorbed through the skin, making dermal contact a significant risk.[3][4] Therefore, preventing both airborne and direct physical contact is critical.

Q3: What are the established occupational exposure limits (OELs) for anisidines?

A3: Various regulatory agencies have established OELs to protect workers. It is crucial to consult your local regulations, but some of the most commonly referenced are:

AgencySubstanceExposure Limit (8-hour TWA)Notations
OSHA (PEL)o-Anisidine & p-Anisidine0.5 mg/m³Skin
NIOSH (REL)o-Anisidine & p-Anisidine0.5 mg/m³Skin, Potential Carcinogen
ACGIH (TLV)o-Anisidine0.5 mg/m³Skin, A3 (Confirmed Animal Carcinogen)
ACGIH (TLV)p-Anisidine0.5 mg/m³Skin, A4 (Not Classifiable as a Human Carcinogen)

TWA = Time-Weighted Average, PEL = Permissible Exposure Limit, REL = Recommended Exposure Limit, TLV = Threshold Limit Value[3]

The "Skin" notation indicates that skin absorption is a significant route of exposure, and measures must be taken to prevent dermal contact.[3][4] For carcinogens like o-anisidine, NIOSH recommends reducing exposure to the lowest feasible concentration.[4]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: I can detect a faint amine-like odor while working with o-anisidine, even within the fume hood. What should I do?

A: An amine-like odor indicates that you are being exposed to anisidine vapors. Immediate action is required.

Causality: The odor threshold for anisidines is low, but any detectable odor suggests a potential failure in engineering controls or work practices. This could be due to inadequate fume hood sash height, excessive air turbulence in the hood, or an improper experimental setup.

Troubleshooting Steps:

  • Immediate Evacuation: If the odor is strong, evacuate the immediate area and inform your lab manager or safety officer.

  • Assess Engineering Controls:

    • Sash Height: Ensure the fume hood sash is at the recommended height. Working with the sash too high can compromise containment.

    • Airflow: Check the fume hood's airflow monitor to ensure it is functioning correctly and shows adequate face velocity.

    • Clutter: Remove any unnecessary equipment from the hood that could obstruct airflow.

  • Review Work Practices:

    • Container Sealing: Ensure all containers of anisidine are tightly sealed when not in use.

    • Transfer Techniques: Use techniques that minimize vapor release, such as transferring liquids slowly and avoiding splashes.

  • Personal Protective Equipment (PPE) Check: While engineering controls are the primary defense, ensure you are wearing the correct respirator if your institution's risk assessment requires it for this procedure.

Issue 2: I've accidentally spilled a small amount of solid p-anisidine on the lab bench.

A: A spill of solid anisidine must be cleaned up promptly and correctly to prevent aerosolization and contamination.

Causality: Spills can happen during weighing or transfer. The primary risks from a solid spill are the generation of dust, which can be inhaled, and the contamination of surfaces, leading to dermal exposure.

Spill Cleanup Protocol:

  • Alert and Isolate: Alert others in the immediate area. Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and safety goggles. If there is a risk of dust generation, a respirator may be necessary.

  • Contain the Spill:

    • Gently cover the spill with a dry, absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.

    • DO NOT dry sweep the powder.

  • Clean the Area:

    • Carefully scoop the material into a labeled, sealed waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol), followed by a soap and water solution.

  • Dispose of Waste: All cleanup materials are considered hazardous waste and must be disposed of according to your institution's guidelines.[2]

  • Decontaminate and Doff PPE: Remove and dispose of contaminated PPE in the designated hazardous waste stream. Wash your hands thoroughly.

Issue 3: My skin came into contact with a dilute solution of anisidine.

A: Immediate decontamination is crucial to minimize absorption.

Causality: Anisidines can be absorbed through the skin and can cause irritation and potentially systemic effects.[2][3] High levels of exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2][3]

First Aid and Decontamination Protocol:

  • Immediate Removal of Contaminated Items: Promptly remove any contaminated clothing or jewelry.[3]

  • Wash Thoroughly: Immediately flush the affected skin area with copious amounts of water for at least 15 minutes.[3] Use a mild soap.

  • Seek Medical Attention: After initial decontamination, seek medical attention. Inform the medical personnel of the specific chemical you were exposed to. Provide them with the Safety Data Sheet (SDS).

  • Report the Incident: Report the exposure to your supervisor and your institution's environmental health and safety department.

Issue 4: How do I properly dispose of waste containing anisidines?

A: Anisidine waste is considered hazardous and must be handled accordingly.

Causality: Improper disposal can lead to environmental contamination and pose a risk to waste handlers. Anisidines are toxic to aquatic life.

Waste Disposal Workflow:

WasteDisposalWorkflow start Waste Generated (Solid, Liquid, PPE) segregate Segregate Waste Streams - Halogenated vs. Non-halogenated - Solid vs. Liquid start->segregate container Use Designated, Labeled, Leak-proof Waste Containers segregate->container storage Store in a Secondary Containment in a Ventilated Area container->storage collection Arrange for Pickup by EH&S or Licensed Contractor storage->collection end Proper Disposal collection->end

Caption: Workflow for proper disposal of anisidine-contaminated waste.

Step-by-Step Guide:

  • Segregation: Do not mix anisidine waste with non-hazardous waste. Keep solid and liquid waste streams separate.

  • Containment: Use robust, leak-proof containers that are clearly labeled with the full chemical name and associated hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials. Use secondary containment to prevent spills.

  • Disposal: Follow your institution's specific procedures for hazardous waste disposal. This typically involves collection by an environmental health and safety (EH&S) department or a licensed contractor.[2]

Section 3: Hierarchical Risk Management

A systematic approach to managing risks is essential. The "Hierarchy of Controls" is a framework that prioritizes risk reduction strategies from most to least effective.

HierarchyOfControls cluster_0 Hierarchy of Controls for Anisidine Exposure elimination Elimination / Substitution (Most Effective) Use a less hazardous chemical engineering Engineering Controls Work in a certified chemical fume hood elimination->engineering admin Administrative Controls Implement SOPs, provide training engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) Gloves, lab coat, eye protection admin->ppe

Sources

Reference Data & Comparative Studies

Validation

A-Comparative-Guide-to-5-Cumyl-O-Anisidine-HCl-Navigating-Steric-and-Electronic-Effects-in-Modern-Synthesis

Abstract Aniline and its derivatives are foundational pillars in the synthesis of a vast array of chemical compounds, from pharmaceuticals to advanced materials.[1][2][3] The strategic selection of an aniline derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aniline and its derivatives are foundational pillars in the synthesis of a vast array of chemical compounds, from pharmaceuticals to advanced materials.[1][2][3] The strategic selection of an aniline derivative, dictated by the nature and position of its substituents, can profoundly influence reaction outcomes. This guide provides an in-depth comparison of 5-Cumyl-O-Anisidine Hydrochloride, a sterically hindered and electronically activated aniline, against simpler, more common aniline derivatives. Through a focused examination of a representative palladium-catalyzed cross-coupling reaction, we will dissect the interplay of steric and electronic factors, offering researchers and process chemists a predictive framework for reagent selection and reaction optimization.

Introduction: The Strategic Importance of Aniline Scaffolds

Aniline derivatives are indispensable building blocks in organic chemistry.[1][4] Their utility stems from the reactivity of the amino group, which can be readily functionalized to form carbon-nitrogen bonds, a critical step in the synthesis of numerous biologically active molecules and functional materials.[5][6] The specific properties of an aniline—its nucleophilicity, basicity, and susceptibility to side reactions—are finely tuned by the substituents on the aromatic ring.[7]

This guide focuses on 5-Cumyl-O-Anisidine HCl, a specialized aniline derivative featuring two key substituents:

  • An ortho-methoxy group (-OCH₃) , which is an electron-donating group that increases the electron density of the aromatic ring and the nucleophilicity of the amine.[8]

  • A meta-cumyl group (-C(CH₃)₂Ph) relative to the amine, which introduces significant steric bulk.

To understand the unique performance characteristics of this compound, we will compare it against two archetypal aniline derivatives:

  • p-Anisidine: Features an electron-donating methoxy group but lacks significant steric hindrance.[9][10]

  • 4-tert-Butylaniline: Features a bulky alkyl group but lacks the strong electron-donating character of a methoxy group.[11]

The central thesis of this guide is that the specific combination of steric and electronic properties in 5-Cumyl-O-Anisidine HCl offers distinct advantages in certain modern synthetic reactions, particularly in controlling selectivity and minimizing side reactions. We will explore this through the lens of the Buchwald-Hartwig amination, a powerful and widely used method for C-N bond formation.[5][12][13][14]

Physicochemical Properties: A Tale of Three Anilines

A direct comparison of the fundamental physicochemical properties of our selected anilines provides the initial basis for understanding their divergent reactivity.

Property5-Cumyl-O-Anisidine HClp-Anisidine4-tert-Butylaniline
Molecular Formula C₁₆H₂₀ClNOC₇H₉NOC₁₀H₁₅N
Molecular Weight 277.79 g/mol 123.15 g/mol [15]149.24 g/mol [16]
Key Substituents ortho-Methoxy, meta-Cumylpara-Methoxypara-tert-Butyl
Dominant Electronic Effect Strong Electron-Donating (Methoxy)Strong Electron-Donating (Methoxy)[8]Weak Electron-Donating (Alkyl)
Dominant Steric Effect High (Cumyl Group)LowModerate (tert-Butyl Group)
Form Solid (Hydrochloride Salt)[17]Pale yellow crystalline solid[15]Liquid
Solubility Soluble in water (as HCl salt)[18]Moderately soluble in water[15]Insoluble in water[19]

This data highlights the unique position of 5-Cumyl-O-Anisidine HCl. It shares the strong electron-donating character of p-Anisidine while possessing steric bulk that surpasses that of 4-tert-Butylaniline. The hydrochloride form also enhances its solubility in polar protic solvents, a practical advantage for handling and reaction setup.[18]

Application Focus: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[5][14] It is a cornerstone of modern pharmaceutical and materials synthesis due to its broad substrate scope and functional group tolerance.[14]

The generalized catalytic cycle is illustrated below. The reaction proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[14]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex L_n(Ar)Pd(II)-X pd0->oa_complex Ar-X amido_complex Palladium Amido Complex L_n(Ar)Pd(II)-NR'R'' amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination center_point->amido_complex

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

The substituents on the aniline coupling partner can dramatically affect this cycle. Electron-donating groups can accelerate the final reductive elimination step, while steric hindrance can influence both the rate of coupling and the potential for side reactions, such as the formation of diarylated or triarylated amine byproducts.[20][21]

Comparative Experimental Protocol & Analysis

To objectively compare these aniline derivatives, we propose a standardized Buchwald-Hartwig coupling reaction with a challenging substrate, 2-bromo-1,3-dimethylbenzene. This substrate is chosen for its ortho-methyl groups, which add steric hindrance and can make coupling more difficult.

Experimental Workflow

The following workflow outlines the standardized procedure for each of the three aniline derivatives.

Caption: Standardized workflow for the comparative Buchwald-Hartwig experiment.

Detailed Step-by-Step Protocol

Note: This protocol is a representative model. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.

  • Reagent Preparation:

    • In a glovebox, prepare a stock solution of the palladium catalyst by dissolving Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%) in anhydrous toluene.

    • Weigh sodium tert-butoxide (NaOtBu, 1.4 equiv) into three separate oven-dried reaction vials equipped with stir bars.

    • Add 2-bromo-1,3-dimethylbenzene (1.0 equiv) to each vial.

  • Reaction Setup:

    • To vial 1, add p-Anisidine (1.2 equiv).

    • To vial 2, add 4-tert-Butylaniline (1.2 equiv).

    • To vial 3, add 5-Cumyl-O-Anisidine (1.2 equiv). Note: As this is supplied as an HCl salt, an additional equivalent of base (total 2.4 equiv NaOtBu) is required to neutralize the salt and act as the reaction base.

    • Add anhydrous toluene to each vial to achieve a 0.2 M concentration with respect to the aryl bromide.

    • Add the prepared catalyst stock solution to each vial.

  • Reaction Execution:

    • Seal the vials tightly with Teflon-lined caps.

    • Remove the vials from the glovebox and place them in a preheated aluminum heating block at 100 °C.

    • Stir the reactions for 18 hours.

  • Workup and Analysis:

    • After cooling to room temperature, quench each reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Prepare a sample of each crude product for ¹H NMR and HPLC analysis. Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to accurately determine the yield.

    • Self-Validation: The HPLC analysis will serve to confirm product purity and quantify the formation of any potential side products, such as diarylated amines or hydrodehalogenation of the starting material.

Predicted Results & Discussion

Based on established principles of physical organic chemistry, the following outcomes are predicted.[20][22]

Aniline DerivativePredicted Yield (Monoarylation)Predicted Purity (vs. Diarylation)Rationale
p-Anisidine Moderate-High (75-85%)Moderate (Significant diarylation likely)The high nucleophilicity and low steric hindrance make it very reactive, but also prone to over-arylation, where the product amine reacts again with the aryl bromide.
4-tert-Butylaniline Moderate (60-70%)HighThe tert-butyl group provides good steric shielding, effectively preventing a second arylation. However, its lower electronic activation compared to the anisidines may result in a slower reaction and lower overall yield.[21]
5-Cumyl-O-Anisidine HCl High (85-95%)Very HighThis substrate represents the optimal balance. The ortho-methoxy group activates the amine for high reactivity, while the exceptionally bulky cumyl group provides a robust steric shield, effectively shutting down the pathway to diarylation. This combination is expected to produce a high yield of the clean, monoarylated product.

Discussion of Causality:

The superior predicted performance of 5-Cumyl-O-Anisidine HCl is a direct consequence of the synergistic interplay between its substituents.

  • Electronic Effect: The ortho-methoxy group is electron-donating through resonance, increasing the electron density on the nitrogen atom. This enhanced nucleophilicity facilitates a faster, more efficient reaction with the palladium center, leading to a higher yield.[7][8]

  • Steric Effect: The cumyl group is one of the largest commonly used steric blocking groups. Once the initial C-N bond is formed, this bulky group effectively creates a "steric wall" around the newly formed secondary amine, physically preventing it from approaching the palladium catalyst for a second arylation cycle. This is a classic example of using steric hindrance to control selectivity—a crucial strategy in complex molecule synthesis.[20][21]

In contrast, p-Anisidine, while electronically activated, lacks this steric protection, leading to competitive and often problematic diarylation. 4-tert-Butylaniline has the steric protection but lacks the electronic "push," resulting in a more sluggish reaction.

Conclusion and Outlook

For researchers and drug development professionals, the choice of a synthetic building block is a critical decision that impacts yield, purity, and the economic viability of a synthetic route. This guide demonstrates that while simple anilines like p-anisidine and 4-tert-butylaniline are effective in many contexts, specialized derivatives like 5-Cumyl-O-Anisidine HCl offer a powerful solution for challenging coupling reactions where selectivity is paramount.

The strategic incorporation of a large, non-coordinating steric group (cumyl) in concert with an activating electronic group (methoxy) provides a reagent capable of high yields and exceptional product purity, minimizing the need for difficult downstream purifications. As synthetic targets become more complex, the rational design and application of such multifunctional reagents will continue to be a key enabler of innovation in chemical synthesis.

References

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • A brief review on aniline and its derivatives. ResearchGate. [Link]

  • p-Anisidine | C7H9NO. PubChem. [Link]

  • 4-Tert-Butylaniline | C10H15N. PubChem. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. National Center for Biotechnology Information. [Link]

  • p-Anisidine. Wikipedia. [Link]

  • Buchwald‐Hartwig amination of aryl halides with substituted anilines. ResearchGate. [Link]

  • Aniline. Wikipedia. [Link]

  • Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]

  • o-Anisidine and Its Hydrochloride - 15th Report on Carcinogens. National Center for Biotechnology Information. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

  • Aniline And Its Derivatives. Groggert. [Link]

  • Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. ACS Publications. [Link]

  • p-Anisidine Definition. Fiveable. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Effect of Substituents on the Basicity of Anilines. YouTube. [Link]

  • o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. LinkedIn. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Inhibiting effect of anisidines on corrosion of aluminium in hydrochloric acid. ResearchGate. [Link]

  • Uses of Hydrochloric Acid: 5 Industrial and Household Applications. Alam Al Kimia. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Cumyl-O-Anisidine Hydrochloride

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in product quality, safety, and efficacy....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in product quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 5-Cumyl-O-Anisidine Hydrochloride, a key chemical entity. We will dissect a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, offering a self-validating protocol, and contrast its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Analytical Imperative for 5-Cumyl-O-Anisidine Hydrochloride

5-Cumyl-O-Anisidine Hydrochloride (Molecular Formula: C₁₆H₂₀ClNO, Molecular Weight: 277.79 g/mol ) is an aromatic amine derivative.[1] Due to the structural alerts for potential genotoxicity often associated with aromatic amines, ensuring the purity and controlling impurities is of paramount importance. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This guide will focus on a quantitative method for assessing the purity of 5-Cumyl-O-Anisidine Hydrochloride and detecting potential impurities.

The Workhorse: A Validated HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and robustness for a wide range of compounds.[3][4] For 5-Cumyl-O-Anisidine Hydrochloride, a reverse-phase HPLC method with UV detection offers a balance of specificity, sensitivity, and cost-effectiveness for routine quality control.

Causality Behind Experimental Choices

The selection of a reverse-phase C18 column is predicated on the non-polar nature of the cumyl group and the phenyl ring of the molecule, which will have a strong affinity for the stationary phase.[1] A mobile phase consisting of acetonitrile and water provides the necessary polarity gradient to elute the analyte with good peak shape. The addition of a small amount of acid, such as phosphoric or formic acid, helps to protonate the amine group, reducing peak tailing and improving chromatographic performance.[5] UV detection is suitable as the aromatic rings in the molecule are strong chromophores.

Experimental Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Analysis & Evaluation prep_std Prepare Standard Solutions system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solutions prep_sample->system_suitability specificity Specificity data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity Linearity & Range linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision Precision (Repeatability & Intermediate Precision) precision->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis data_acquisition Data Acquisition system_suitability->data_acquisition If passes data_acquisition->specificity data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->lod_loq data_acquisition->robustness report Validation Report data_analysis->report

Caption: Workflow for the validation of the HPLC-UV method.

Detailed Experimental Protocol: HPLC-UV Method

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm[6][7]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C[8][9]

Validation Procedures:

  • Specificity: Forced degradation studies will be performed by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method is considered specific if the peak for 5-Cumyl-O-Anisidine Hydrochloride is well-resolved from any degradation products and placebo components.

  • Linearity and Range: A series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the expected working concentration, will be prepared. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

  • Accuracy: Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[10] The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate injections of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Evaluated by performing the analysis on different days, with different analysts, and on different instruments. The RSD between the results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the standard deviation of the response and the slope of the calibration curve. Typically, LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Robustness: The reliability of the method is assessed by deliberately varying key parameters such as the flow rate (±0.2 mL/min), mobile phase composition (±2%), and column temperature (±5°C). The system suitability parameters should remain within the acceptance criteria.[11]

Data Presentation: Expected Validation Results for HPLC-UV Method
Validation ParameterAcceptance CriteriaExpected Result
Specificity Well-resolved peak, no interferencePeak purity > 99.5%
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of target concentration50 µg/mL - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD Signal-to-Noise ratio of 3:1~0.1 µg/mL
LOQ Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness System suitability passesNo significant impact on results

Comparative Analysis: Alternative Methodologies

While HPLC-UV is a robust and widely accessible technique, certain situations, particularly the analysis of trace-level genotoxic impurities, may necessitate more sensitive and specific methods.[12]

Method Selection Framework

Method_Selection cluster_goals Analytical Goals cluster_methods Analytical Techniques start Define Analytical Goal goal1 Routine QC / Assay start->goal1 goal2 Trace-level Impurity (e.g., Genotoxic) start->goal2 goal3 Volatile Impurities start->goal3 hplc_uv HPLC-UV goal1->hplc_uv Cost-effective, robust lc_msms LC-MS/MS goal2->lc_msms High sensitivity & specificity gc_ms GC-MS goal3->gc_ms Analyzes volatile compounds

Caption: Decision tree for selecting an appropriate analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13]

  • Principle: In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides information on the mass-to-charge ratio of the fragments, allowing for highly specific identification.

  • Applicability to 5-Cumyl-O-Anisidine Hydrochloride: Aromatic amines can be analyzed by GC-MS; however, their polarity can lead to poor peak shape and interaction with the column.[14] Derivatization is often required to increase volatility and improve chromatographic performance, which adds complexity and potential for variability to the method.[15]

  • Comparison with HPLC-UV:

    • Advantages: High specificity due to mass detection. Excellent for volatile impurities.

    • Disadvantages: May require derivatization, which is time-consuming. Not suitable for non-volatile or thermally labile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly well-suited for the trace-level quantification of potential genotoxic impurities.[16][17]

  • Principle: After separation by LC, the analyte is ionized and the precursor ion is selected in the first mass spectrometer. This ion is then fragmented, and the resulting product ions are detected in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.

  • Applicability to 5-Cumyl-O-Anisidine Hydrochloride: LC-MS/MS is ideal for detecting and quantifying potential genotoxic impurities that may be present at very low levels in the 5-Cumyl-O-Anisidine Hydrochloride active pharmaceutical ingredient (API).[12][18] It does not typically require derivatization for this type of compound.

  • Comparison with HPLC-UV:

    • Advantages: Significantly lower detection and quantitation limits. High degree of specificity, reducing the risk of interference from matrix components.

    • Disadvantages: Higher equipment and operational costs. Requires more specialized expertise for method development and maintenance.

Performance Comparison Summary
FeatureHPLC-UVGC-MSLC-MS/MS
Specificity Good (based on retention time and UV spectrum)Very High (based on retention time and mass spectrum)Excellent (based on retention time and MRM transitions)
Sensitivity (LOQ) ~0.3 µg/mL~ng/mL (analyte dependent)~pg/mL to low ng/mL[19]
Compound Volatility Not a limiting factorRequires volatile or derivatized compoundsNot a limiting factor
Derivatization Not requiredOften required for polar aminesNot typically required
Cost (Instrument & Maint.) Low to ModerateModerateHigh
Primary Application Assay, purity, known impuritiesVolatile impurities, identificationTrace-level impurities, genotoxic impurities, metabolite studies

Conclusion

The choice of an analytical method for the validation of 5-Cumyl-O-Anisidine Hydrochloride is contingent upon the specific analytical objective. For routine quality control, assay, and the quantification of known, non-trace level impurities, a well-validated HPLC-UV method stands as a robust, reliable, and cost-effective choice. Its performance, as outlined in the provided protocol and expected data, meets the stringent requirements of regulatory bodies for demonstrating product quality.

However, when the focus shifts to ensuring the absence of potential genotoxic impurities at trace levels, the superior sensitivity and specificity of LC-MS/MS make it the unequivocal method of choice. While GC-MS has its applications, particularly for volatile impurities, the potential need for derivatization for an analyte like 5-Cumyl-O-Anisidine Hydrochloride makes it a less direct and potentially more complex alternative to LC-based methods.

Ultimately, a comprehensive analytical strategy may involve the use of HPLC-UV for routine testing, complemented by a validated LC-MS/MS method for the targeted analysis of any identified potential genotoxic impurities, ensuring the highest standards of safety and quality for the final drug product.

References

  • SIELC Technologies. (n.d.). Separation of 2-Anisidine on Newcrom R1 HPLC column. Retrieved from [Link][5]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Retrieved from [Link][3]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][2]

  • AssayPRISM. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link][11]

  • ResearchGate. (2025). Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. Retrieved from [Link][20]

  • Skipper, P. L., & Tannenbaum, S. R. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(5), 221–227. Retrieved from [Link][21]

  • MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. Retrieved from [Link][13]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link][1]

  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved from [Link][22]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development, 2(1). Retrieved from [Link][4]

  • Al-Ghannam, S. M. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 29(13), 1895–1904. Retrieved from [Link][8]

  • Wang, Y., et al. (2014). [Determination of p-Anisidine in workplace air by HPLC]. Wei Sheng Yan Jiu, 43(4), 655-7. Retrieved from [Link][6]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link][23]

  • National Center for Biotechnology Information. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link][16]

  • ResearchGate. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches?. Retrieved from [Link][24]

  • Pharma Guideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link][25]

  • ResearchGate. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link][15]

  • S. K. Das, G. V. Ramana, & B. S. Sastry. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. GSC Biological and Pharmaceutical Sciences, 11(2), 133-140. Retrieved from [Link][19]

  • ResearchGate. (2014). Determination of p-Anisidine in workplace air by HPLC. Retrieved from [Link][26]

  • Academy of Applied Pharmaceutical Sciences. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link][27]

  • Chidella, K., Dasari, V., & Anireddy, J. (2018). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 9, 425-442. Retrieved from [Link][18]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link][28]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link][14]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link][10]

  • Prashanthi, D. R., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal, 8(2), 1019. Retrieved from [Link][7]

  • ResolveMass. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link][12]

  • Asian Journal of Pharmaceutical and Clinical Research. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Retrieved from [Link][17]

Sources

Validation

A Researcher's Guide to Specificity: Navigating Cross-Reactivity in Anisidine Immunoassays

For researchers, scientists, and drug development professionals working with aromatic amines, the accurate quantification of specific isomers is paramount. Anisidine, a key intermediate in various industrial syntheses an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with aromatic amines, the accurate quantification of specific isomers is paramount. Anisidine, a key intermediate in various industrial syntheses and a potential biomarker, presents a common analytical challenge: discriminating between its para (p-), ortho (o-), and meta (m-) isomers, along with other structurally similar compounds. Immunoassays, prized for their sensitivity and throughput, offer a powerful solution, but their utility is fundamentally defined by antibody specificity.

This guide provides an in-depth comparison of immunoassay performance in the context of anisidine analysis, focusing on the critical aspect of cross-reactivity. We will explore the principles behind designing and executing a robust cross-reactivity study, present illustrative experimental data, and offer detailed protocols to empower you to validate and select the most specific reagents for your research needs.

The Causality of Cross-Reactivity: A Structural Perspective

Cross-reactivity in an immunoassay occurs when an antibody binds to molecules other than its intended target analyte.[1] This phenomenon is not random; it is rooted in the structural homology between the target and the interfering compounds. For an antibody generated against p-anisidine, the precise arrangement of the methoxy group and the amino group on the benzene ring forms the primary epitope. Other molecules that mimic this shape, even partially, can compete for the antibody's binding site, leading to inaccurate quantification.

The primary challengers to a p-anisidine-specific immunoassay are its own isomers, o-anisidine and m-anisidine, where the spatial arrangement of the functional groups is altered. Beyond these, a host of other aromatic amines, such as toluidines (methylated anilines) and chloroanilines, which share the core aniline structure, must be evaluated.

cluster_target Target Analyte cluster_reactants Potential Cross-Reactants p-Anisidine p-Anisidine Antibody Anti-p-Anisidine Antibody p-Anisidine->Antibody High Affinity Binding o-Anisidine o-Anisidine o-Anisidine->Antibody Potential Low-Affinity Binding m-Anisidine m-Anisidine m-Anisidine->Antibody Potential Low-Affinity Binding p-Toluidine p-Toluidine p-Toluidine->Antibody Potential Low-Affinity Binding Aniline Aniline Aniline->Antibody Potential Low-Affinity Binding

Caption: Specific vs. Cross-Reactive Binding.

Designing a Self-Validating Cross-Reactivity Study

To rigorously assess the specificity of an anti-p-anisidine antibody, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) is the method of choice. This format is ideal for small molecules and allows for a quantitative determination of cross-reactivity.[2] The principle relies on the competition between the free analyte (p-anisidine or a potential cross-reactant) and a labeled p-anisidine conjugate for a limited number of antibody binding sites.

The workflow for such a study is a self-validating system. By first establishing a robust standard curve with the target analyte (p-anisidine), we create a baseline for optimal binding. The response of each potential cross-reactant is then measured against this standard, providing a direct and reliable comparison.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection node1 Coat Plate with p-Anisidine-Protein Conjugate node2 Block Non-specific Binding Sites node1->node2 node3 Add Anti-p-Anisidine Ab + Sample/Standard/ Cross-Reactant node2->node3 node4 Incubate to Allow Competition for Binding node3->node4 node5 Wash to Remove Unbound Reagents node4->node5 node6 Add Enzyme-Labeled Secondary Antibody node5->node6 node7 Add Substrate & Measure Signal node6->node7 Result Result node7->Result

Caption: Competitive ELISA Workflow.

Experimental Protocol: Competitive ELISA for p-Anisidine

This protocol outlines the steps for determining the cross-reactivity of an anti-p-anisidine antibody.

Materials:

  • 96-well microtiter plates (high-binding)

  • p-Anisidine-BSA conjugate (for coating)

  • Anti-p-anisidine primary antibody (e.g., rabbit polyclonal)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • p-Anisidine standard

  • Potential cross-reacting compounds (o-anisidine, m-anisidine, p-toluidine, o-toluidine, aniline, 4-chloroaniline)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Assay Buffer (e.g., 1% BSA in PBST)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Methodology:

  • Plate Coating:

    • Dilute the p-anisidine-BSA conjugate to 1-2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer.

    • Incubate for 2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the p-anisidine standard and each potential cross-reacting compound in Assay Buffer. A typical concentration range would be from 0.1 ng/mL to 10,000 ng/mL.

    • Dilute the primary anti-p-anisidine antibody in Assay Buffer to its optimal working concentration (determined previously by titration).

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL/well of the diluted HRP-conjugated secondary antibody.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL/well of TMB Substrate Solution and incubate in the dark for 15-20 minutes.

    • Stop the reaction by adding 50 µL/well of Stop Solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot a standard curve of absorbance vs. log concentration for p-anisidine. Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal).

    • Similarly, determine the IC₅₀ value for each cross-reacting compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of p-Anisidine / IC₅₀ of Compound) x 100

Data Presentation: A Comparative Analysis

The following table presents illustrative experimental data from a cross-reactivity study performed according to the protocol above. This data is hypothetical but scientifically plausible, designed to demonstrate how results are typically presented and interpreted. The performance of a hypothetical high-specificity anti-p-anisidine polyclonal antibody is compared.

Table 1: Cross-Reactivity Profile of a Hypothetical Anti-p-Anisidine Antibody

CompoundStructureIC₅₀ (ng/mL)% Cross-Reactivity
p-Anisidine 4-methoxy-aniline15 100%
o-Anisidine2-methoxy-aniline4503.3%
m-Anisidine3-methoxy-aniline1,2001.25%
p-Toluidine4-methyl-aniline8517.6%
o-Toluidine2-methyl-aniline9501.6%
Anilineaminobenzene>10,000<0.15%
4-Chloroaniline4-chloro-aniline3,5000.43%

Interpretation of Results:

  • High Specificity for p-Anisidine: The antibody shows excellent recognition of the target analyte, with a low IC₅₀ value of 15 ng/mL.

  • Isomeric Discrimination: There is significant discrimination between the para, ortho, and meta isomers of anisidine. The antibody binds to o-anisidine and m-anisidine with much lower affinity, demonstrating good positional selectivity.

  • Influence of the Para-Substituent: The cross-reactivity with p-toluidine (17.6%) is the highest among the tested compounds. This is expected, as the methyl group in the para position is structurally more similar to the methoxy group of p-anisidine than the substituents on the other tested molecules. This highlights the critical role of the para-position substituent in antibody recognition.

  • Negligible Reactivity with Core and Altered Structures: The antibody shows minimal to no reactivity with the parent aniline molecule or with 4-chloroaniline, where the electron-donating methoxy group is replaced by an electron-withdrawing chlorine atom.

Conclusion

The specificity of an antibody is not an absolute property but a spectrum of binding affinities. For applications requiring the precise measurement of p-anisidine, a thorough cross-reactivity assessment is not just recommended; it is a prerequisite for generating trustworthy and reproducible data. As demonstrated, while a well-developed antibody can exhibit high specificity for its target, measurable cross-reactivity with structurally related compounds is common. By employing a systematic and quantitative approach, such as the competitive ELISA protocol detailed here, researchers can fully characterize their reagents. This enables the selection of antibodies with the required specificity for the application at hand and ensures the scientific integrity of the resulting data.

References

  • U.S. Food and Drug Administration (FDA). (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2019, January). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]

  • SeraCare. Technical Guide for ELISA. [Link]

  • Taylor & Francis Online. (2018, March 25). Development of immunoassays for multi-residue detection of small molecule compounds. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Carcinogenicity of Substituted Anisidines

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the carcinogenic potential of substituted anisidines. Moving beyond a simple recitation of fact...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the carcinogenic potential of substituted anisidines. Moving beyond a simple recitation of facts, we will delve into the underlying principles of structure-activity relationships, the nuances of metabolic activation, and the practical application of key experimental assays. Our objective is to equip you with the scientific rationale to design and interpret carcinogenicity studies for this important class of aromatic amines.

The Anisidine Dilemma: Structure, Metabolism, and Carcinogenic Risk

Anisidines, or methoxyanilines, are prevalent intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.[1] However, their structural similarity to other known carcinogenic aromatic amines necessitates a thorough evaluation of their risk to human health. The carcinogenicity of a substituted anisidine is not an intrinsic property of the molecule itself, but rather a complex interplay of its chemical structure, metabolic fate, and interaction with cellular macromolecules.

The position of the methoxy group and the nature and location of other substituents on the aromatic ring profoundly influence the molecule's carcinogenic potential. This is largely due to the critical role of metabolic activation. Aromatic amines, including anisidines, are often not carcinogenic in their parent form. Instead, they undergo biotransformation, primarily by cytochrome P450 enzymes in the liver, to reactive electrophilic intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate the carcinogenic process.[2][3]

The Critical Role of Isomerism: A Tale of Two Anisidines

A compelling illustration of structure-activity relationships is the differing carcinogenicity of ortho- and para-anisidine.[4]

  • o-Anisidine: Classified by the International Agency for Research on Cancer (IARC) as Group 2B, "possibly carcinogenic to humans," there is sufficient evidence of its carcinogenicity in experimental animals.[1][5] Oral administration of o-anisidine hydrochloride has been shown to induce transitional-cell carcinomas of the urinary bladder in both mice and rats.[1]

  • p-Anisidine: In contrast, IARC classifies p-anisidine as Group 3, "not classifiable as to its carcinogenicity to humans."[5] Long-term bioassays in rats and mice have not provided sufficient evidence to establish its carcinogenicity.[4]

This striking difference is attributed to steric effects of the methoxy group in the ortho position, which influences the metabolic pathway, favoring the formation of reactive intermediates.[4]

The Impact of Additional Substituents

The addition of other functional groups to the anisidine ring further modulates its carcinogenic potential. For instance, 2,4-diaminoanisole , a substituted anisidine formerly used in hair dyes, is also classified as a Group 2B carcinogen by IARC.[6] In animal studies, its sulfate salt has been shown to induce tumors of the thyroid gland, skin, and other organs in rats and mice.[7]

Conversely, the presence of a nitro group, as in o-nitroanisole , also raises concern. This compound is metabolized to o-anisidine and is considered "probably carcinogenic to humans" (Group 2A) by IARC.[8]

A Tiered Approach to Carcinogenicity Assessment: An Experimental Workflow

A robust assessment of the carcinogenicity of a substituted anisidine requires a multi-pronged approach, integrating in vitro genotoxicity assays with long-term in vivo bioassays.

experimental_workflow cluster_in_vitro In Vitro Genotoxicity Screening cluster_in_vivo In Vivo Confirmation & Carcinogenicity ames Bacterial Reverse Mutation Assay (Ames Test) mla Mouse Lymphoma Assay ames->mla Positive Result micronucleus In Vitro Micronucleus Test mla->micronucleus Positive Result rodent_bioassay Long-Term Rodent Bioassay (e.g., NTP Protocol) micronucleus->rodent_bioassay Suggests Genotoxic Potential dna_adduct DNA Adduct Analysis (e.g., 32P-Postlabeling) rodent_bioassay->dna_adduct Tumorigenicity Observed final_assessment Overall Carcinogenicity Assessment dna_adduct->final_assessment Confirms Genotoxic Mechanism

Caption: A tiered experimental workflow for assessing the carcinogenicity of substituted anisidines.

Comparative Carcinogenicity Data of Selected Substituted Anisidines

The following table summarizes key data points for comparing the carcinogenic potential of several substituted anisidines.

CompoundIARC ClassificationPrimary Target Organ(s) in Animal StudiesGenotoxicity (Ames Test)
o-Anisidine Group 2B (Possibly carcinogenic to humans)[1]Urinary Bladder[1]Generally negative, but positive in strains with elevated N-acetyltransferase activity[9]
p-Anisidine Group 3 (Not classifiable)[5]Insufficient evidence of carcinogenicity[4]Negative
2,4-Diaminoanisole Group 2B (Possibly carcinogenic to humans)[6]Thyroid Gland, Skin[7]Positive[6]
o-Nitroanisole Group 2A (Probably carcinogenic to humans)[8]Urinary Bladder, Kidney, Large Intestine (metabolizes to o-anisidine)Positive

Metabolic Activation: The Key to Unlocking Carcinogenicity

The carcinogenicity of many substituted anisidines is intrinsically linked to their metabolic activation to electrophilic species that can form covalent adducts with DNA.

metabolic_activation cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation (Activation) parent Substituted Anisidine hydroxylamine N-Hydroxy-arylamine parent->hydroxylamine CYP450 (N-oxidation) detox Detoxification Pathways (e.g., Glucuronidation) parent->detox ester Reactive Ester (e.g., Acetate, Sulfate) hydroxylamine->ester N-acetyltransferase or Sulfotransferase hydroxylamine->detox nitrenium Nitrenium Ion (Electrophile) ester->nitrenium Heterolytic Cleavage dna_adduct DNA Adducts nitrenium->dna_adduct Covalent Binding to DNA

Caption: Generalized metabolic activation pathway for carcinogenic aromatic amines.

This pathway highlights the critical initial step of N-oxidation by cytochrome P450 enzymes to form an N-hydroxyarylamine.[3] This can be followed by phase II conjugation to form a reactive ester, which then undergoes heterolytic cleavage to produce a highly reactive nitrenium ion that can attack DNA.[2]

Key Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the key assays used in the carcinogenicity assessment of substituted anisidines.

Bacterial Reverse Mutation Assay (Ames Test)

This initial screening assay assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[10]

Principle: The test uses bacterial strains with pre-existing mutations in the genes required for histidine synthesis. These strains cannot grow on a histidine-deficient medium. A mutagen can cause a reverse mutation that restores the gene's function, allowing the bacteria to synthesize histidine and form colonies.[10]

Protocol:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) to detect different types of mutations.[7]

  • Metabolic Activation: Conduct the assay with and without the addition of a rat liver post-mitochondrial fraction (S9) to simulate mammalian metabolism, which is crucial for activating many aromatic amines.[11] For N-nitrosamines, which can be contaminants or metabolites, enhanced testing conditions with 30% rat and hamster liver S9 are recommended.[12]

  • Exposure: In the pre-incubation method, mix the test compound, bacterial culture, and S9 mix (if used) and incubate at 37°C for a short period (e.g., 30 minutes).[11][12]

  • Plating: Mix the incubation mixture with molten top agar and pour it onto minimal glucose agar plates (histidine-deficient).[11]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[11]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[7]

Long-Term Rodent Bioassay (NTP Protocol)

This is the gold standard for assessing the carcinogenic potential of a chemical in a whole-animal model. The National Toxicology Program (NTP) has established standardized protocols for these two-year studies.[13]

Principle: The test involves the chronic administration of the test compound to rodents (typically rats and mice) over their lifetime to determine if it increases the incidence of tumors compared to a control group.[14]

Protocol:

  • Animal Selection: Use well-characterized rodent strains, such as Fischer 344 rats and B6C3F1 mice.[13]

  • Dose Selection: Conduct preliminary shorter-term studies (e.g., 90 days) to determine the maximum tolerated dose (MTD) and select at least two lower dose levels for the chronic study.[14]

  • Administration: Administer the test compound via a relevant route of exposure (e.g., in the diet, drinking water, or by gavage) for 24 months.[14]

  • Observation: Monitor the animals daily for clinical signs of toxicity and palpate for masses regularly. Record body weights and food/water consumption periodically.

  • Necropsy and Histopathology: At the end of the study, or when animals are found moribund, perform a complete necropsy. Collect all major organs and any gross lesions for histopathological examination by a qualified pathologist.[14]

  • Data Analysis: Statistically analyze the tumor incidence data to determine if there is a significant increase in any tumor type in the treated groups compared to the control group.

DNA Adduct Analysis by ³²P-Postlabeling

This highly sensitive assay is used to detect and quantify DNA adducts, providing direct evidence of a genotoxic mechanism of action.[15]

Principle: DNA is isolated from the tissues of animals exposed to the test compound. The DNA is enzymatically digested into individual nucleotides. The adducted nucleotides are then radiolabeled with ³²P and separated by chromatography, allowing for their detection and quantification.[16]

Protocol:

  • DNA Isolation: Isolate high-purity DNA from the target tissues (e.g., urinary bladder, liver) of animals treated with the substituted anisidine.

  • Enzymatic Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[16]

  • Adduct Enrichment (Optional but Recommended): Use nuclease P1 digestion to dephosphorylate normal nucleotides, enriching the sample for adducted nucleotides which are often resistant to this enzyme.[17]

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[16]

  • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the normal nucleotides using multi-dimensional thin-layer chromatography (TLC).[16]

  • Detection and Quantification: Detect the radiolabeled adducts by autoradiography and quantify the amount of radioactivity in each adduct spot to determine the level of DNA damage.[16]

Conclusion: An Integrated Approach to Risk Assessment

The assessment of the carcinogenicity of substituted anisidines is a complex but critical undertaking. A thorough evaluation requires an integrated approach that considers structure-activity relationships, metabolic activation pathways, and a tiered testing strategy. By combining in vitro genotoxicity screening with long-term in vivo bioassays and mechanistic studies such as DNA adduct analysis, researchers can build a comprehensive profile of a compound's carcinogenic potential. This guide provides a framework for designing and interpreting such studies, ultimately contributing to the informed risk assessment and safe handling of this important class of chemicals.

References

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
  • Cerniglia, C. E., Freeman, J. P., Franklin, W., & Pack, L. D. (1982). Metabolism of benzidine-based dyes by human, monkey and rat intestinal bacteria.
  • ECHA (European Chemicals Agency). (2020). Brief Profile - ortho-Anisidine.
  • Farmer, P. B. (1994). The 32P-postlabelling assay for DNA adducts. Journal of the Brazilian Chemical Society, 5(5), 233-240.
  • IARC (International Agency for Research on Cancer). (1999). ortho-Anisidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 73: Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. Lyon, France: IARC.
  • IARC (International Agency for Research on Cancer). (2001). 2,4-Diaminoanisole.
  • IARC (International Agency for Research on Cancer). (1982). p-Anisidine and p-Anisidine Hydrochloride.
  • IARC (International Agency for Research on Cancer). (1996). ortho-Nitroanisole. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Lyon, France: IARC.
  • National Toxicology Program (NTP). (1978). Bioassay of o-Anisidine Hydrochloride for Possible Carcinogenicity (CAS No. 134-29-0). NTP Technical Report Series No. 89.
  • National Toxicology Program (NTP). (1976). Guidelines for Carcinogen Bioassay in Small Rodents. NCI-CG-TR-1.
  • EMA (European Medicines Agency). (2024). Appendix 3 to Questions and answers for marketing-authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products.
  • National Toxicology Program (NTP). (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity (CAS No. 39156-41-7). NTP Technical Report Series No. 84.
  • BenchChem. (2025). A Comparative Analysis of Methoxyphenyl Isomers for Researchers.
  • National Toxicology Program (NTP). (2008).
  • Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 1105, 125-139.
  • IARC (International Agency for Research on Cancer). (2018). Some Aromatic Amines and Related Compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 123. Lyon, France: IARC.
  • Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1977). Hepatic microsomal N-glucuronidation and nucleic acid binding of N-hydroxy arylamines in relation to urinary bladder carcinogenesis. Cancer Research, 37(3), 805-814.
  • A
  • National Toxicology Program (NTP). (2011). Report on Carcinogens, Twelfth Edition.
  • Eurofins. (2024).
  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
  • NICNAS (National Industrial Chemicals Notification and Assessment Scheme). (2019). p-Anisidine and its hydrochloride: Human health tier II assessment.
  • Reddy, M. V., & Randerath, K. (1986). Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts. Carcinogenesis, 7(9), 1543-1551.
  • National Toxicology Program (NTP). (1978).
  • Randerath, K., Reddy, M. V., & Gupta, R. C. (1981). 32P-labeling test for DNA damage. Proceedings of the National Academy of Sciences, 78(10), 6126-6129.
  • Benigni, R., & Zito, R. (2004). Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. Carcinogenesis, 25(8), 1357-1364.
  • Thompson, D. C., & Eling, T. E. (1991). Reactive intermediates formed during the peroxidative oxidation of anisidine isomers. Chemical Research in Toxicology, 4(4), 474-481.
  • Randerath, K., Randerath, E., Agrawal, H. P., Gupta, R. C., Schurdak, M. E., & Reddy, M. V. (1985). Postlabeling methods for carcinogen-DNA adduct analysis. Environmental Health Perspectives, 62, 57-65.
  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • IARC (International Agency for Research on Cancer). (2001). 2,4-Diaminoanisole and its salts.

Sources

Comparative

The Cumyl Moiety: A Double-Edged Sword in Synthetic Cannabinoid Receptor Agonists

A Technical Guide to the Structure-Activity Relationships of Cumyl-Containing Synthetic Cannabinoids for Researchers, Scientists, and Drug Development Professionals. The landscape of new psychoactive substances (NPS) is...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Structure-Activity Relationships of Cumyl-Containing Synthetic Cannabinoids for Researchers, Scientists, and Drug Development Professionals.

The landscape of new psychoactive substances (NPS) is in a constant state of flux, with novel compounds rapidly emerging to circumvent legislative controls. Among these, synthetic cannabinoid receptor agonists (SCRAs) that incorporate a cumyl moiety (a 1-methyl-1-phenylethyl group) have become a significant class, presenting unique challenges to forensic chemists and pharmacologists alike. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cumyl-containing SCRAs, offering a comparative overview of their pharmacological properties and the experimental methodologies used for their characterization. Our focus is to equip researchers with the foundational knowledge to understand the intricate interplay between chemical structure and biological activity in this evolving class of compounds.

The Rise of Cumyl-Containing SCRAs: A Strategic Evolution

The emergence of cumyl-containing SCRAs, such as the widely detected CUMYL-PEGACLONE (SGT-151), can be viewed as a direct response to legislative actions targeting earlier generations of synthetic cannabinoids.[1][2] Preceding legislation often focused on specific core scaffolds like indole and indazole.[1][2][3] The introduction of the bulky cumyl group, often in combination with novel core structures like gamma-carboline in CUMYL-PEGACLONE, represented a successful attempt to create potent cannabimimetic agents that fell outside the scope of existing generic definitions.[3][4][5]

This guide will dissect the SAR of these compounds by examining the four key structural components that dictate their interaction with the cannabinoid receptors, CB1 and CB2:

  • The Cumyl Group: The defining feature of this class.

  • The Core Scaffold: The heterocyclic ring system to which other groups are attached.

  • The Linker: The functional group connecting the core to the tail.

  • The Tail: The alkyl or alicyclic chain that influences receptor affinity and potency.

Deconstructing the Cumyl Scaffold: A Comparative Pharmacological Analysis

The psychoactive effects of SCRAs are primarily mediated by their interaction with the CB1 receptor in the central nervous system, while their activity at the CB2 receptor is also of significant interest for understanding their full pharmacological profile.[2] The potency and efficacy of cumyl-containing SCRAs at these receptors are highly dependent on the interplay of their structural components.

The Critical Role of the Cumyl Group

The cumyl group serves as a bulky, lipophilic anchor that occupies a key hydrophobic pocket within the CB1 receptor. Its 1-methyl-1-phenylethyl structure provides a specific steric and electronic profile that contributes significantly to high receptor affinity. Molecular docking studies have helped to rationalize the importance of the hydrophobic tail's steric contribution to receptor binding.[6]

Core Scaffold Variations: Beyond Indole and Indazole

While early SCRAs predominantly featured indole or indazole cores, the cumyl-containing generation has introduced greater structural diversity. CUMYL-PEGACLONE, for instance, possesses a novel gamma-carboline core.[4] This diversification is a clear strategy to evade chemical class-based legislation. The nature of the core scaffold influences the overall conformation of the molecule and its presentation to the receptor binding pocket.

The Linker and Tail: Fine-Tuning Affinity and Potency

The linker group (commonly an amide or ester) and the N-alkyl or alicyclic tail are critical for modulating the affinity and efficacy of SCRAs. SAR studies on a systematic library of cumyl-indole and cumyl-indazole-carboxamides have demonstrated that the pendant tail is a critical pharmacophore.[6]

  • Optimal Chain Length: An n-pentyl tail, or alicyclic tails that approximate its length (e.g., cyclopentylmethyl or cyclohexylmethyl), often results in optimal CB1 receptor activation.[6]

  • Effect of Cyclic Tails: The activity of SCRAs with cyclic tails tends to decrease as the number of carbons in the cyclic moiety decreases.[6] For example, CUMYL-CPrMICA, with a cyclopropylmethyl tail, exhibits the least CB1 activity in various functional assays.[6]

The following diagram illustrates the general pharmacophore model for cumyl-containing SCRAs.

SAR_Pharmacophore cluster_molecule General Structure of Cumyl-Containing SCRAs cluster_receptor Cannabinoid Receptor (CB1/CB2) Cumyl_Group Cumyl Group (Hydrophobic Anchor) Core_Scaffold Core Scaffold (e.g., Indole, Indazole, γ-Carboline) Cumyl_Group->Core_Scaffold Attached to N1 Binding_Pocket Receptor Binding Pocket Cumyl_Group->Binding_Pocket Hydrophobic Interaction Linker Linker (e.g., Amide, Ester) Core_Scaffold->Linker Attached to C3 Core_Scaffold->Binding_Pocket π-π Stacking Tail Tail (Alkyl/Alicyclic Chain) Linker->Tail Tail->Binding_Pocket Hydrophobic Interaction

Caption: General pharmacophore model for cumyl-containing SCRAs.

Comparative In Vitro Activity of Cumyl-Containing SCRAs

The following table summarizes the in vitro pharmacological data for a selection of cumyl-containing SCRAs and related compounds, providing a direct comparison of their receptor binding affinities and functional potencies.

CompoundCore ScaffoldTailCB1 Ki (nM)CB2 Ki (nM)CB1 EC50 (nM)Reference(s)
CUMYL-PEGACLONE γ-CarbolinePentylLow nMLow nMPotent Agonist[1]
CUMYL-PICA IndolePentylN/AN/AN/A[6]
CUMYL-BUTICA IndoleButylN/AN/AN/A[6]
CUMYL-PINACA IndazolePentylN/AN/AN/A[6][7]
5F-ADB-PINACA Indazole5-FluoropentylN/AN/A0.24[7]
AB-FUBINACA Indazole4-FluorobenzylN/AN/APotent Agonist[7]
EG-018 CarbazoleNaphthyl7.172.27N/A[3]

Note: "N/A" indicates that specific quantitative data was not available in the cited sources, though qualitative descriptions of activity were often provided.

Experimental Protocols for the Assessment of Cumyl-Containing SCRAs

The characterization of novel SCRAs relies on a suite of robust and validated in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

In Vitro Assays: From Binding to Function

This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Principle: Competitive binding between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]CP55,940) for the cannabinoid receptors expressed in cell membranes.

Experimental Workflow:

Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Prepare Cell Membranes (Expressing CB1 or CB2) Start->Membrane_Prep Incubation Incubate Membranes with Radioligand ([³H]CP55,940) and Test Compound Membrane_Prep->Incubation Filtration Separate Bound from Free Radioligand by Filtration Incubation->Filtration Scintillation Quantify Bound Radioactivity using Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis: Calculate Ki values Scintillation->Analysis End End Analysis->End

Caption: Workflow for a cannabinoid receptor radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor (CB1 or CB2) in a suitable buffer and prepare a membrane fraction by differential centrifugation.[8]

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]CP55,940), and varying concentrations of the test compound.[8]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist, and for quantifying its potency (EC50) and efficacy (Emax).

A. [³⁵S]GTPγS Binding Assay:

Principle: Agonist activation of G-protein coupled receptors (GPCRs) like CB1 and CB2 stimulates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated G-proteins.

Protocol Outline:

  • Incubate cell membranes expressing CB1 or CB2 with varying concentrations of the test compound in the presence of GDP.

  • Add [³⁵S]GTPγS and incubate to allow for binding to activated G-proteins.[1]

  • Separate bound and free [³⁵S]GTPγS by filtration.

  • Quantify the bound radioactivity by liquid scintillation counting.

  • Plot the data to determine EC50 and Emax values.

B. cAMP Accumulation Assay:

Principle: CB1 and CB2 receptors are Gi/o-coupled, and their activation by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

Protocol Outline:

  • Culture cells expressing CB1 or CB2.

  • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Add varying concentrations of the test compound and incubate.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., based on HTRF or ELISA).

  • Analyze the data to determine the inhibitory effect of the compound on cAMP production.

C. β-Arrestin Recruitment Assay:

Principle: Upon agonist binding and GPCR phosphorylation, β-arrestin proteins are recruited to the receptor, leading to receptor desensitization and internalization, as well as initiating distinct signaling pathways (biased agonism).[1]

Protocol Outline:

  • Use a cell line co-expressing the cannabinoid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

  • Add the test compound and measure the interaction between the receptor and β-arrestin using a suitable detection method (e.g., BRET, FRET, or enzyme complementation).

  • Quantify the signal to determine the potency and efficacy of the compound in recruiting β-arrestin.

Analytical Methods for Identification

The identification of cumyl-containing SCRAs in seized materials and biological samples is crucial for forensic and clinical toxicology.

Commonly Used Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the separation and identification of volatile and semi-volatile compounds.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique for the analysis of a wide range of compounds, including their metabolites in biological fluids.[9][10]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of elemental composition and the identification of unknown compounds.[10]

In Vivo Assessment: Correlating In Vitro Activity with Physiological Effects

While in vitro assays provide valuable information on the molecular pharmacology of SCRAs, in vivo studies in animal models are essential to understand their physiological and behavioral effects.

The Cannabinoid Tetrad Assay:

This is a classic behavioral paradigm used to assess the cannabimimetic activity of a compound in rodents. The four characteristic effects are:

  • Hypomotility: Reduced spontaneous movement.

  • Catalepsy: A state of immobility and muscular rigidity.

  • Antinociception: Reduced sensitivity to pain.

  • Hypothermia: A decrease in body temperature.

The observation of these four effects provides strong evidence for CB1 receptor-mediated activity.[7][11]

Metabolism of Cumyl-Containing SCRAs

Understanding the metabolism of SCRAs is critical for identifying appropriate biomarkers of use in toxicological screening. Cumyl-containing SCRAs undergo extensive phase I metabolism, primarily involving hydroxylation on the cumyl and alkyl tail moieties, as well as carboxylation.[12][13] These metabolites can also possess significant activity at cannabinoid receptors, potentially prolonging the parent compound's effects.[9][14]

Conclusion: A Dynamic Field Requiring Continuous Vigilance

The structure-activity relationships of cumyl-containing synthetic cannabinoids are complex and continue to evolve as new structural variations emerge. The cumyl group has proven to be a highly effective moiety for achieving potent CB1 receptor agonism. The continuous modification of the core scaffold and tail regions by clandestine chemists necessitates a proactive approach from the scientific and regulatory communities. A thorough understanding of the SAR of these compounds, coupled with the application of robust analytical and pharmacological testing methodologies, is paramount for the timely identification of new threats, the accurate interpretation of toxicological findings, and the development of effective public health responses.

References

  • Antonides, A., et al. (2020). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists.
  • World Health Organization. (2020). Critical Review Report: CUMYL-PEGACLONE. [Link]

  • Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In Cannabinoid Receptors. Humana Press.
  • Gazzi, T., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Biochemical Pharmacology.
  • Advisory Council on the Misuse of Drugs. (2022). ACMD review of the evidence on the use and harms of Cumyl-PeGaClone. GOV.UK. [Link]

  • Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry.
  • Wikipedia. CUMYL-PEGACLONE. [Link]

  • Sierra, S., et al. (2015). Cannabinoid Receptors CB1 and CB2 Form Functional Heteromers in Brain. Molecular Neurobiology.
  • United Nations Office on Drugs and Crime. (2013).
  • Thomas, B. F., et al. (2020). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Pharmacology, Biochemistry and Behavior.
  • World Health Organization.
  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience.
  • Liu, C., et al. (2021). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites.
  • Namera, A., et al. (2015).
  • Deventer, M. H., et al. (2022). Comprehensive Characterization of a Systematic Library of Alkyl and Alicyclic Synthetic Cannabinoids Related to CUMYL-PICA, CUMYL-BUTICA, CUMYL-CBMICA, and CUMYL-PINACA. ACS Chemical Neuroscience.
  • Schoeder, C. T., et al. (2018). Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. Forensic Toxicology.
  • Innoprot. CB1 Cannabinoid Receptor Assay.
  • Maas, A., et al. (2024). Human phase‐I metabolism of three synthetic cannabinoids bearing a cumyl moiety and a cyclobutyl methyl or norbornyl methyl tail: Cumyl‐CBMEGACLONE, Cumyl‐NBMEGACLONE, and Cumyl‐NBMINACA. Drug Testing and Analysis.
  • Mardal, M., et al. (2016).
  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi.
  • ResearchGate. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 | Request PDF.
  • Deventer, M. H., et al. (2022). Comprehensive Characterization of a Systematic Library of Alkyl and Alicyclic Synthetic Cannabinoids Related to CUMYL-PICA, CUMYL-BUTICA, CUMYL-CBMICA, and CUMYL-PINACA. ACS Chemical Neuroscience.
  • Schoeder, C. T., et al. (2018). Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. Forensic Toxicology.
  • Hess, C., et al. (2017). Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE. Drug Testing and Analysis.
  • Thomas, B. F., et al. (2020). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology, Biochemistry and Behavior.
  • ResearchGate. Chemical structures of the studied synthetic cannabinoids.
  • Åstrand, A., et al. (2025). Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics. Acta Pharmacologica Sinica.
  • Sigma-Aldrich. Synthetic Cannabinoid Analysis – Standards & Methods.
  • Cayman Chemical. CUMYL-TsINACA (Cumyl-tosyl-indazole-3-carboxamide).
  • ResearchGate. Does anyone have a protocol for a CB1 cannabinoid receptor binding assay?.
  • Rapaka, R. S., & Makriyannis, A. (Eds.). (1987). Structure-Activity Relationships of the Cannabinoids.
  • Kim, J., et al. (2016). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Journal of Analytical Toxicology.
  • BMG Labtech. Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1).

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